molecular formula C21H26N2O3 B1171667 Sitsirikine CAS No. 1245-00-7

Sitsirikine

Cat. No.: B1171667
CAS No.: 1245-00-7
M. Wt: 354.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitsirikine (CAS 1245-00-7) is a chemical compound with the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol . It is supplied for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use . Detailed information on its specific research applications, mechanism of action, and biological activity is not available in the current search results. Researchers are encouraged to consult specialized scientific literature for further pharmacological and biochemical insights. This product is strictly for research use and is not meant for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,13,16-17,19,22,24H,1,8-12H2,2H3/t13-,16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKCGXVOATXMRM-UHEFJODHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CO)[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Biological Activity Screening of Sitsirikine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Bioactive Potential of Sitsirikine

This compound belongs to the vast and pharmacologically significant family of indole alkaloids. This class of natural products is renowned for its structural diversity and a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Given the rich therapeutic history of related compounds, a systematic and rigorous screening cascade is imperative to elucidate the unique biological profile of this compound.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logically structured, multi-tiered screening strategy designed to comprehensively map the bioactivity of a novel indole alkaloid like this compound. We begin with foundational cytotoxicity assessments to establish a therapeutic window, proceed to primary screening in key disease-relevant areas for this chemical class, and conclude with a discussion of mechanistic deconvolution. Each protocol is presented not merely as a series of steps, but as a self-validating system, with an emphasis on the causal reasoning behind experimental choices—the hallmark of robust scientific inquiry. Our objective is to provide researchers, scientists, and drug development professionals with a field-proven framework to unlock the therapeutic potential of this compound and other novel natural products.

Part 1: The Foundational Screen — Assessing Cytotoxicity and Establishing a Therapeutic Index

Before exploring specific therapeutic activities, it is critical to first determine the inherent cytotoxicity of this compound. This foundational step is non-negotiable; it defines the concentration range for all subsequent biological assays and provides an initial measure of the compound's safety profile. A compound that indiscriminately kills all cells is a poison, not a therapeutic agent. The goal is to identify a concentration window where this compound may exert a specific biological effect without causing general cellular death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[4][5] It measures the metabolic activity of cells, which in most populations, correlates directly with the number of viable cells.[6] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, providing a quantifiable readout.[5]

Experimental Workflow: Cytotoxicity Screening Cascade

The workflow ensures a systematic evaluation, starting from a broad screen to determine the half-maximal inhibitory concentration (IC50) and culminating in the calculation of a Selectivity Index (SI) to gauge cancer-specific activity.

G cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis & Interpretation prep Prepare this compound Stock (e.g., 10-100 mg/mL in DMSO) dilute Create Serial Dilutions in Culture Medium prep->dilute treat Treat Cells with this compound Dilutions (24-72h) dilute->treat seed Seed Cancer & Non-Cancerous Cells in 96-well Plates (5,000-10,000 cells/well) seed->treat mtt Perform MTT Assay treat->mtt read Read Absorbance (570 nm) mtt->read calc_viability Calculate % Cell Viability vs. Vehicle Control read->calc_viability calc_ic50 Determine IC50 Values (Cancer & Non-Cancerous Cells) calc_viability->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si decision Decision Point: Proceed to Primary Screens? calc_si->decision caption Figure 1. Cytotoxicity Screening Workflow. G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Proteasome Proteasome Degradation IkBa IκBα IKK->IkBa Phosphorylates IkBa->Proteasome Targeted for NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa NF-κB / IκBα (Inactive Complex) NFkB_IkBa->NFkB Releases Transcription Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Transcription Activates This compound This compound? This compound->IKK Inhibition? This compound->NFkB Inhibition of Translocation? caption Figure 2. Potential inhibition points for this compound in the NF-κB pathway.

Figure 2. Potential inhibition points for this compound in the NF-κB pathway.

Further experiments, such as Western blotting to assess the phosphorylation of IκBα or immunofluorescence to visualize the nuclear translocation of NF-κB, would be required to validate these potential mechanisms.

Conclusion

This guide outlines a comprehensive, logically tiered approach to screening the biological activity of the indole alkaloid this compound. By starting with a foundational cytotoxicity assessment, progressing to targeted primary screens based on its chemical class, and finally considering mechanistic studies, researchers can efficiently and robustly characterize its therapeutic potential. The emphasis on causality, self-validating protocols, and quantitative endpoints ensures that the data generated is both reliable and actionable, paving the way for further preclinical development.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • PubMed. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]

  • MDPI. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]

  • National Institutes of Health (NIH). Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins. [Link]

  • Royal Society of Chemistry. Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. [Link]

  • ResearchGate. Toxicity Protocols for Natural Products in the Drug Development Process. [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • National Institutes of Health (NIH). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • PubMed. Potential anticancer activities of securinine and its molecular targets. [Link]

  • MDPI. Marine Indole Alkaloids—Isolation, Structure and Bioactivities. [Link]

  • ResearchGate. Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. [Link]

  • ResearchGate. Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. [Link]

  • National Institutes of Health (NIH). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. [Link]

  • Institute for Collaborative Biotechnology (ICB). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • National Institutes of Health (NIH). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. [Link]

  • Semantic Scholar. Natural Products in High Throughput Screening: Automated High-Quality Sample Preparation. [Link]

  • ResearchGate. Natural Products in High Throughput Screening: Automated High-Quality Sample Preparation. [Link]

  • National Institutes of Health (NIH). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. [Link]

  • National Institutes of Health (NIH). Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine. [Link]

  • KoreaMed Synapse. Anti-inflammatory effects of proanthocyanidin-rich red rice extract via suppression of MAPK, AP-1 and NF-κB pathways in Raw 264.7 macrophages. [Link]

  • MDPI. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. [Link]

  • National Institutes of Health (NIH). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. [Link]

  • National Institutes of Health (NIH). Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells. [Link]

  • ResearchGate. Inhibitory effects of inflammatory cytokines TNF-α and IL-6 on compounds in BV2 microglia and RAW264.7 macrophages. [Link]

  • PubMed. Chemical constituents and anti-inflammatory activity of the total alkaloid extract from Melodinus cochinchinensis (Lour.) Merr. and its inhibition of the NF-κB and MAPK signaling pathways. [Link]

  • PubMed. The Securinega alkaloids. [Link]

  • PubMed. Antibacterial activity of β-sitosterol isolated from the leaves of Odontonema strictum (Acanthaceae). [Link]

  • National Institutes of Health (NIH). Bacterial responses to plant antimicrobials: the case of alkannin and shikonin derivatives. [Link]

  • MDPI. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

  • MDPI. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris. [Link]

  • MDPI. Antioxidant and Anti-Inflammatory Effects of Zingiber officinale roscoe and Allium subhirsutum: In Silico, Biochemical and Histological Study. [Link]

  • Dove Medical Press. Elevated serum levels of IL-6/IL-10 as a promising diagnostic and dise. [Link]

  • ResearchGate. Chemical synthesis and biological activities of Securinega alkaloids. [Link]

  • ResearchGate. Nortriketones: Antimicrobial Trimethylated Acylphloroglucinols from Ma̅nuka (Leptospermum scoparium). [Link]

  • ResearchGate. Antitumour activities of sanguinarine and related alkaloids. [Link]

  • National Institutes of Health (NIH). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. [Link]

  • PubMed. Anti-Inflammatory Activity and In Silico Approach of Phenolics From the Roots of Aganonerion polymorphum. [Link]

  • MDPI. Chemical Constituents and Their Biological Activities from Genus Styrax. [Link]

  • National Institutes of Health (NIH). Molecular Mechanisms of Anti-Inflammatory Activities of the Extracts of Ocimum gratissimum and Thymus vulgaris. [Link]

  • PubMed. Anticancer activity of koningic acid and semisynthetic derivatives. [Link]

  • National Institutes of Health (NIH). Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

Sources

The Discovery and Isolation of Sitsirikine: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sitsirikine, a Corynanthe-type monoterpene indole alkaloid, represents one of the myriad complex phytochemicals biosynthesized by the Madagascar periwinkle, Catharanthus roseus (L.) G. Don (formerly Vinca rosea Linn.). While often overshadowed by its more famous dimeric relatives, vinblastine and vincristine, the study of this compound provides a valuable window into the intricate processes of alkaloid biosynthesis and the foundational techniques of natural product chemistry. This technical guide provides an in-depth exploration of the discovery, isolation, and structural elucidation of this compound, designed for researchers and professionals in drug development and natural product science. The narrative emphasizes the causal logic behind experimental choices, from initial extraction to final spectroscopic analysis, grounding the protocols in the principles of chemical reactivity and separation science.

Introduction: The Significance of Minor Alkaloids

The Apocynaceae family, and Catharanthus roseus in particular, is a veritable treasure trove of bioactive alkaloids. While the focus of much research has been on the clinically significant anti-cancer agents vinblastine and vincristine, the plant produces over 130 distinct terpenoid indole alkaloids (TIAs)[1]. The so-called "minor" alkaloids, of which this compound is a prime example, are crucial for several reasons. They serve as key biosynthetic intermediates, providing insights into the complex enzymatic pathways that lead to the more complex dimeric compounds. Furthermore, these minor alkaloids may possess their own unique pharmacological profiles, representing a reservoir of untapped therapeutic potential[2][3].

This compound belongs to the Corynanthe class of alkaloids, characterized by a specific stereochemical arrangement of the C/D rings of the indole nucleus. Its discovery and characterization in the mid-20th century were pivotal in mapping the landscape of Vinca alkaloids and were achieved through the application of then-emerging techniques in chromatography and spectroscopy. This guide revisits this foundational work, presenting it as a case study in the logic of natural product isolation.

Discovery and Botanical Source

This compound was first isolated and its structure elucidated by J. P. Kutney and R. T. Brown in 1966 from the leaves of Vinca rosea Linn., now known as Catharanthus roseus[4]. This discovery was part of a broader effort to systematically characterize the alkaloidal constituents of this medicinally important plant. The presence of this compound, alongside its isomers and derivatives like dihydrothis compound and isothis compound, highlighted the stereochemical complexity and biosynthetic diversity within a single plant species.

The choice of C. roseus as the source material was driven by its long history in traditional medicine and the prior discovery of other bioactive alkaloids, which signaled a high probability of finding novel chemical entities.

A Multi-Stage Approach to Isolation and Purification

The isolation of a minor alkaloid like this compound from a complex mixture of over a hundred related compounds is a significant challenge. The process relies on exploiting subtle differences in the physicochemical properties of the target molecule—namely polarity, basicity, and molecular size. The general workflow involves extraction, acid-base partitioning, and multi-stage chromatography.

Rationale for the Isolation Strategy

The core principle behind the isolation of alkaloids is their basic nature, owing to the presence of nitrogen atoms. This allows for their separation from neutral and acidic plant metabolites through pH-dependent solvent extraction. Subsequent chromatographic steps are designed to separate the alkaloids from each other based on their polarity. This compound, being a moderately polar molecule, requires a carefully selected series of chromatographic systems to achieve purity.

G Plant Dried Catharanthus roseus Leaves Extraction Maceration/Percolation (e.g., Methanol or Acidified Toluene) Plant->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract Partitioning Acid-Base Liquid-Liquid Partitioning (e.g., Toluene vs. aq. H₂SO₄) CrudeExtract->Partitioning TotalAlkaloids Total Alkaloid Fraction (as salts) Partitioning->TotalAlkaloids Basification Basification (aq. NH₄OH) & Re-extraction (Benzene/Chloroform) TotalAlkaloids->Basification FreeBases Crude Free Alkaloid Bases Basification->FreeBases AluminaChrom Column Chromatography (Alumina, activity grade III) FreeBases->AluminaChrom Fractions Multiple Alkaloid Fractions AluminaChrom->Fractions SilicaChrom Further Column Chromatography (Silica Gel) Fractions->SilicaChrom Purethis compound Pure this compound SilicaChrom->Purethis compound

Figure 1: Generalized workflow for the isolation of this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from established methods for the isolation of indole alkaloids from C. roseus, reflecting the likely steps taken in the original discovery[5][6][7][8][9].

Step 1: Preparation and Extraction of Plant Material

  • Preparation: Air-dried leaves of Catharanthus roseus are finely ground to a powder to maximize the surface area for solvent penetration.

  • Extraction: The powdered leaves (e.g., 1 kg) are moistened with a dilute acidic solution (e.g., 2% sulfuric acid in methanol) and then extracted exhaustively with a non-polar solvent like toluene or benzene (e.g., 4 x 5 L) with stirring for several hours[5]. The acidic environment protonates the alkaloids, forming salts that have some solubility in the organic phase, while also preventing enzymatic degradation.

Step 2: Acid-Base Partitioning

  • Acid Extraction: The combined organic extracts are pooled and extracted with an aqueous acid solution (e.g., 2% sulfuric acid). The protonated alkaloids (R₃N⁺H) are more soluble in the aqueous acidic phase, while neutral compounds like chlorophyll and lipids remain in the organic phase.

  • Basification and Re-extraction: The aqueous acid layer is separated, cooled, and then basified to a pH of 8.5-9.0 with a base like ammonium hydroxide. This deprotonates the alkaloid salts (R₃N⁺H -> R₃N), converting them back to their free base form, which are less soluble in water.

  • Solvent Extraction: The alkaline aqueous solution is then immediately extracted with a water-immiscible organic solvent such as benzene or chloroform. The free alkaloid bases partition into the organic layer. This process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude total alkaloid mixture.

Step 3: Chromatographic Purification

  • Alumina Column Chromatography: The crude alkaloid mixture is first subjected to column chromatography on activated alumina (activity grade III). Elution is performed with a gradient of solvents, starting with non-polar solvents like benzene and gradually increasing the polarity by adding chloroform and then methanol[8][9]. This initial separation is crucial for fractionating the complex mixture into groups of alkaloids with similar polarities. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Silica Gel Column Chromatography: Fractions identified by TLC as containing this compound are combined, concentrated, and subjected to further purification by column chromatography on silica gel. A different solvent system, often involving mixtures of chloroform, ethyl acetate, and methanol in varying ratios, is used to achieve finer separation. The selection of solvents is empirical and guided by TLC analysis to maximize the resolution between this compound and its closely related isomers.

  • Crystallization: The fractions containing pure this compound (as determined by TLC) are combined and concentrated. The pure compound is often obtained as a crystalline solid upon slow evaporation of the solvent or by recrystallization from a suitable solvent system (e.g., methanol-ether).

Structural Elucidation: The Spectroscopic Puzzle

The determination of this compound's complex polycyclic structure in 1966 was a significant achievement, relying on the combined interpretation of various spectroscopic techniques.

G cluster_UV UV-Vis Spectroscopy cluster_IR Infrared Spectroscopy cluster_MS Mass Spectrometry cluster_NMR ¹H NMR Spectroscopy UV_Data λ_max at 226, 284, 292 nm UV_Info Indole Chromophore Confirmation UV_Data->UV_Info Indicates Structure Proposed Structure of this compound UV_Info->Structure IR_Data Bands for N-H, C=O (ester), C=C (vinyl) IR_Info Functional Group Identification IR_Data->IR_Info Identifies IR_Info->Structure MS_Data Molecular Ion Peak (M⁺) MS_Info Molecular Formula Determination (C₂₁H₂₆N₂O₃) MS_Data->MS_Info Determines MS_Info->Structure NMR_Data Chemical Shifts & Coupling (Aromatic, Vinyl, Ethylidene, -OCH₃, -N-H protons) NMR_Info Proton Environment & Connectivity NMR_Data->NMR_Info Reveals NMR_Info->Structure

Figure 2: The convergence of spectroscopic data for the structural elucidation of this compound.
Spectroscopic Data Analysis

The following represents the key data that would have been used to piece together the structure of this compound.

Table 1: Key Spectroscopic Data for this compound

TechniqueObservationInterpretation
UV-Vis Spectroscopy Maxima (λmax) at 226, 284, and 292 nmCharacteristic of a non-conjugated indole chromophore.
Infrared (IR) Spectroscopy Absorption bands around 3450 cm⁻¹ (N-H stretch), 1730 cm⁻¹ (C=O stretch of an ester), and 1640 cm⁻¹ (C=C stretch of a vinyl group)Confirms the presence of an indole N-H, a carbomethoxy group, and a vinyl side chain.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 354Establishes the molecular weight and, through high-resolution MS, the molecular formula as C₂₁H₂₆N₂O₃.
¹H NMR Spectroscopy Signals in the aromatic region (~7.0-7.5 ppm), a singlet for a carbomethoxy group (~3.7 ppm), and signals for a vinyl group and an ethylidene group.Provides detailed information on the proton framework, including the substitution pattern of the indole ring and the nature of the aliphatic side chains.

Causality in Interpretation:

  • The UV spectrum was the first piece of evidence, immediately placing this compound in the vast family of indole alkaloids.

  • The IR spectrum provided a checklist of essential functional groups. The ester carbonyl absorption was critical, indicating the presence of a -COOCH₃ group, a common feature in this class of alkaloids.

  • Mass spectrometry provided the molecular formula, a crucial constraint for any proposed structure. The fragmentation pattern would also have given clues about stable substructures within the molecule.

  • ¹H NMR spectroscopy was the most powerful tool. By analyzing chemical shifts and spin-spin coupling patterns, the connectivity of the protons could be pieced together. For example, the characteristic signals for an ABX system in the aromatic region would confirm a 1,2-disubstituted benzene ring within the indole nucleus. The coupling patterns in the aliphatic region would help define the stereochemistry of the various chiral centers.

By integrating these four streams of data, Kutney and Brown were able to propose the complete, complex structure of this compound, including its relative stereochemistry[4].

Biosynthesis: A Branch of the Monoterpene Indole Alkaloid Pathway

This compound, like all monoterpene indole alkaloids in C. roseus, originates from the condensation of two primary metabolic precursors: tryptamine and secologanin.

  • Tryptamine Formation: The amino acid tryptophan, derived from the shikimate pathway, is decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine.

  • Secologanin Formation: The iridoid monoterpene secologanin is synthesized from geranyl pyrophosphate (GPP) via the methylerythritol 4-phosphate (MEP) pathway.

  • Strictosidine Synthesis: In a key stereospecific Pictet-Spengler reaction, strictosidine synthase (STR) catalyzes the condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all monoterpene indole alkaloids[10].

  • Formation of the Corynanthe Skeleton: Strictosidine is deglycosylated by strictosidine glucosidase (SGD) to form a reactive intermediate. Through a series of rearrangements and enzymatic transformations, the characteristic Corynanthe skeleton is formed. This compound represents one of the many possible stereochemical outcomes of the cyclization and reduction steps downstream of strictosidine.

G Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine (Universal Precursor) Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Intermediates Reactive Intermediates (Post-deglucosylation) Strictosidine->Intermediates SGD Corynanthe Corynanthe Skeleton Intermediates->Corynanthe Cyclization/ Rearrangement This compound This compound Corynanthe->this compound Enzymatic Steps

Figure 3: Simplified biosynthetic pathway leading to this compound.

Pharmacological Potential: An Area for Future Research

While many Corynanthe-type alkaloids exhibit a range of biological activities, including neuropharmacological and anti-inflammatory effects, the specific bioactivity of this compound is not extensively documented in the literature[2][11]. Some studies on the crude extracts of C. roseus and other minor alkaloids have shown general cytotoxic or antimicrobial activities[1][12][13][14]. However, dedicated pharmacological screening of pure this compound is an area ripe for investigation. Its structural similarity to other known neuroactive alkaloids suggests that it could be a candidate for screening in assays related to central nervous system targets.

Conclusion and Future Directions

The story of this compound's discovery is a classic example of natural product chemistry, demonstrating a logical and systematic approach to isolating and identifying a novel compound from a complex biological matrix. The principles of acid-base extraction and multi-stage chromatography, coupled with the power of spectroscopic interpretation, remain fundamental to the field today.

For contemporary researchers, this guide serves not only as a historical account but also as a foundational framework. The detailed protocol, while based on historical methods, can be adapted using modern techniques such as centrifugal partition chromatography (CPC), supercritical fluid extraction (SFE), and high-performance liquid chromatography (HPLC) for more efficient isolation. Furthermore, the largely unexplored pharmacological profile of this compound presents an opportunity for drug discovery efforts. Future research should focus on the targeted biological screening of this and other minor Vinca alkaloids to potentially uncover new therapeutic leads.

References

  • Cytotoxic dimeric indole alkaloids from Catharanthus roseus. PubMed. [Link]

  • Phytochemistry and biological activities of corynanthe alkaloids. PubMed. [Link]

  • Cytotoxic Activity of Catharanthus roseus (Apocynaceae) Crude Extracts and Pure Compounds Against Human Colorectal Carcinoma Cell Line. Science Alert. [Link]

  • 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in CDCl3 (δ in ppm, J in Hz). ResearchGate. [Link]

  • Indole Alkaloids Inhibiting Neural Stem Cell from Uncaria rhynchophylla. PMC. [Link]

  • Cytotoxicity studies of the methanolic leaf extracts of Catharanthus roseus against the MDA-MB-231 Cell lines. ResearchGate. [Link]

  • Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. MDPI. [Link]

  • INDOLE AND BISINDOLE ALKALOIDS FROM Tabernaemontana corymbosa. UM Students' Repository. [Link]

  • Anticancer Molecules from Catharanthus roseus. SciSpace. [Link]

  • Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. MDPI. [Link]

  • ARCHNES FEB 2 6 2010 LIBRARIES. DSpace@MIT. [Link]

  • Process for the isolation of alkaloid components from the plant Vinca Rosea L.
  • Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt. PMC. [Link]

  • Effects of selected alkaloids on postnatal neurogenesis - in vivo and in vitro studies - literature review. PubMed Central. [Link]

  • Isolation of Vinca Alkaloids from C.Roseus and Mechanism of Alkaloids in Cancer. Ignited Minds Journals. [Link]

  • A Platform for the Synthesis of Corynantheine-Type Corynanthe Alkaloids. PubMed. [Link]

  • Best Method To Extract Vinca Alkaloids Extract From Vinca Rosea. Column Chromatography. [Link]

  • Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. ResearchGate. [Link]

  • Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview. Available Online at. [Link]

  • (PDF) The rapeutic impact of alkaloids in neurological diseases: A promising key molecule. ResearchGate. [Link]

  • (PDF) Alstonia scholaris: It's Phytochemistry and pharmacology. ResearchGate. [Link]

  • Alstonia scholaris: It's Phytochemistry and pharmacology. Drug Development and Therapeutics. [Link]

  • (PDF) The chemistry and pharmacology of the securinine alkaloids. ResearchGate. [Link]

  • The Alkaloid Alstonine: A Review of Its Pharmacological Properties. PMC. [Link]

Sources

A Technical Guide to the Natural Sources, Distribution, and Biosynthesis of Sitsirikine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sitsirikine is a monoterpenoid indole alkaloid (MIA) of significant interest within the pharmaceutical and phytochemical research communities. As a stereoisomer of 16-epi-isothis compound, its unique structural configuration and role as a biosynthetic intermediate make it a key target for natural product synthesis and drug discovery programs. This technical guide provides an in-depth exploration of the natural origins of this compound, detailing its primary plant sources, their geographical and ecological distribution, and the core biosynthetic pathways responsible for its formation. Furthermore, this document outlines established methodologies for the extraction and isolation of such alkaloids, offering a foundational protocol for researchers in the field.

Principal Natural Sources of this compound

This compound is a secondary metabolite predominantly found within the plant kingdom, specifically within species belonging to the Apocynaceae family. This family, commonly known as the dogbane family, is renowned for its production of a vast and complex arsenal of biologically active alkaloids.

Catharanthus roseus (Madagascar Periwinkle)

The most prominent and well-documented source of this compound is Catharanthus roseus.[1][2] Native to Madagascar, this perennial plant is now cultivated globally as both an ornamental and a medicinal herb.[1][2] It is a veritable bio-factory for MIAs, producing over 130 different compounds, including the renowned anti-cancer agents vincristine and vinblastine.[1][2] this compound is one of the many alkaloids present in the leaves, stems, and roots of C. roseus, where it plays a role in the intricate network of alkaloid biosynthesis.

Rhazya stricta

Rhazya stricta, another member of the Apocynaceae family, is a significant source of this compound and other related indole alkaloids.[3][4] This evergreen dwarf shrub is native to arid and semi-arid regions of the Middle East and the Indian subcontinent.[3][5] Traditional medicine systems in these regions have long utilized R. stricta for a variety of ailments, and modern phytochemical analysis has revealed the presence of over one hundred distinct alkaloids.[4]

Other Documented Plant Sources

While C. roseus and R. stricta are the principal sources, this compound-type alkaloids have also been identified in other related species. For instance, rhazimanine, a this compound-type indole alkaloid, has been isolated from Alstonia scholaris, another important medicinal tree in the Apocynaceae family.[6][7]

Fungal Sources: An Emerging Frontier

The kingdom of Fungi, particularly the phylum Ascomycota, is a prolific producer of diverse indole alkaloids.[8] Many plant-symbiotic fungi, such as those in the Clavicipitaceae family, are known to produce alkaloids that protect their host plants.[9] While specific isolation of this compound from a fungal source is not as extensively documented as from plants, the biosynthetic machinery for complex indole alkaloids is well-established in fungi.[8] This presents a compelling area for future bioprospecting and metabolic engineering efforts.

Geographical and Ecological Distribution

The distribution of this compound in nature is directly linked to the geographical habitats of its source organisms. The adaptability and widespread cultivation of these plants have led to a broad, pantropical presence of this alkaloid.

  • Catharanthus roseus : Originally endemic to the dry coastal regions of Madagascar, C. roseus is now considered endangered in its native habitat due to land-use changes.[2] However, its hardiness and ornamental value have led to its widespread naturalization in tropical and subtropical regions across the globe, including Asia, Africa, the Americas, and Australia.[1][2][10] It often thrives in disturbed areas, roadsides, and sandy soils, demonstrating significant ecological resilience.[1][11]

  • Rhazya stricta : This species is adapted to arid environments and is primarily found in Southwest Asia and the Arabian Peninsula.[4] Its native range includes countries such as Saudi Arabia, Iran, Iraq, Afghanistan, Pakistan, and India.[3][4][12] It often grows in alluvial plains and sandy areas where it can form dense stands, partly because it is unpalatable to livestock.[13]

Table 1: Geographical Distribution of Key this compound-Producing Flora
SpeciesFamilyNative RangeNaturalized DistributionPrimary Habitat
Catharanthus roseusApocynaceaeMadagascar[1][2]Pantropical (Asia, Africa, Americas, Australia)[1]Coastal regions, sandy soils, disturbed areas, roadsides[1][11]
Rhazya strictaApocynaceaeArabian Peninsula, S. Iran to NW. India[12]N/AArid/semi-arid subtropical biomes, alluvial plains, sandy areas[12][13]
Alstonia scholarisApocynaceaeIndian subcontinent and Southeast Asia[6]N/ATropical evergreen forests

Biosynthesis of this compound

This compound is a product of the complex monoterpenoid indole alkaloid (MIA) biosynthetic pathway. This metabolic route is a hallmark of the Gentianales order of flowering plants and is responsible for producing thousands of structurally diverse and biologically active compounds.

The pathway initiates with the condensation of tryptamine (derived from the amino acid tryptophan via the shikimate pathway) and secologanin (a monoterpenoid from the iridoid pathway).[14][15] This crucial reaction is catalyzed by the enzyme strictosidine synthase (STR) and yields strictosidine, the universal precursor for all MIAs.[14][15]

From strictosidine, the pathway diverges dramatically. The deglycosylation of strictosidine by strictosidine β-glucosidase (SGD) produces a reactive aglycone.[14] This intermediate can then be reduced and rearranged by a suite of enzymes to form various alkaloid skeletons. The formation of this compound and its isomers involves a series of reductions and cyclizations that establish its characteristic corynanthe skeleton. Recent research has highlighted the discovery of specific oxidase-reductase enzyme pairs that are responsible for inverting the stereochemistry at the C3 position, a key step that greatly increases the chemical diversity of MIAs, including the formation of 3R MIAs from the inherent 3S stereochemistry of strictosidine.[14][15]

Diagram 1: Simplified Biosynthetic Pathway of Monoterpenoid Indole Alkaloids

MIA_Biosynthesis Tryptophan Tryptophan (Shikimate Pathway) Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine (Universal Precursor) Tryptamine->Strictosidine STR Secologanin Secologanin (Iridoid Pathway) Secologanin->Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Aglycone SGD This compound This compound Aglycone->this compound Reductases, Cyclases Other_MIAs >3000 Other MIAs (e.g., Ajmaline, Vinblastine) Aglycone->Other_MIAs Multiple Enzymatic Steps Extraction_Workflow Start Dried, Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Acidification Acid-Base Partitioning: 1. Acidify (HCl) 2. Wash (Hexane) CrudeExtract->Acidification Basification 3. Basify (NH4OH) 4. Extract (CHCl3) Acidification->Basification CrudeAlkaloids Crude Alkaloid Fraction Basification->CrudeAlkaloids ColumnChrom Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChrom Fractions Fraction Collection & TLC Analysis ColumnChrom->Fractions Purification Further Purification (e.g., Prep-HPLC) Fractions->Purification End Pure this compound Purification->End

Sources

Introduction: The Untapped Potential of a Catharanthus Alkaloid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Potential of Sitsirikine and Its Derivatives

This guide provides a comprehensive technical overview of the monoterpenoid indole alkaloid this compound and its derivatives for researchers, scientists, and drug development professionals. We will delve into its chemical characteristics, known mechanisms of action, and burgeoning therapeutic potential, supported by detailed experimental protocols and data-driven insights.

This compound is a monoterpenoid indole alkaloid (MIA) primarily isolated from the leaves and roots of the Madagascar periwinkle, Catharanthus roseus. This plant is renowned for producing the clinically vital anticancer agents, vinblastine and vincristine. While these dimeric alkaloids have been the focus of extensive research, the monomeric alkaloids like this compound represent a promising, yet less explored, frontier in drug discovery.

The structural complexity and biosynthetic relationship of this compound to other pharmacologically active alkaloids underscore its potential as a valuable scaffold for developing novel therapeutic agents. This guide will explore the current understanding of this compound's biological activities, the rationale and outcomes of its derivatization, and the methodologies employed to unlock its full therapeutic promise.

Chemical Structure and a Tale of Two Isomers

This compound belongs to the corynanthe class of alkaloids and exists as two distinct C16 epimers: this compound and 16-epi-sitsirikine. These isomers are diasteromers, differing only in the spatial orientation of the carbomethoxy group at the C16 position. This seemingly minor stereochemical difference can have profound implications for their biological activity and interaction with molecular targets.

The biosynthesis of these isomers in C. roseus is a fascinating example of stereoselective enzymatic control. The enzyme geissoschizine synthase is responsible for their formation from the precursor geissoschizine. The relative abundance of this compound and 16-epi-sitsirikine can vary, and their distinct chemical properties influence their potential as therapeutic leads. The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of derivatives with potentially enhanced potency, selectivity, or pharmacokinetic properties.

Mechanism of Action and Key Signaling Pathways

While research into the specific molecular targets of this compound is ongoing, its structural similarity to other bioactive indole alkaloids suggests several potential mechanisms of action. A primary area of investigation has been its potential as an anticancer agent, with studies pointing towards its ability to induce apoptosis and inhibit cell proliferation.

One of the key proposed mechanisms involves the modulation of critical signaling pathways that govern cell survival and death. For instance, this compound has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax in cancer cells. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway, ultimately resulting in programmed cell death.

sitsirikine_apoptosis_pathway cluster_cell Cancer Cell This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 downregulates bax Bax (Pro-apoptotic) This compound->bax upregulates apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Furthermore, the therapeutic potential of this compound extends beyond oncology. Studies have highlighted its antihyperglycemic and antioxidant properties, suggesting its utility in managing diabetes and related complications. In diabetic models, this compound has been observed to improve glucose tolerance and reduce oxidative stress, although the precise molecular targets for these effects are still under active investigation.

Therapeutic Applications and Preclinical Evidence

The therapeutic potential of this compound and its derivatives is being explored across multiple disease areas, with the most significant evidence emerging in oncology and metabolic disorders.

Anticancer Activity

Preclinical studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, research has shown its ability to inhibit the proliferation of human colon cancer (HCT-116) and breast cancer (MCF-7) cells. The efficacy of this compound is often compared to established chemotherapeutic agents to benchmark its potential.

Cell LineCompoundIC50 (µM)Key FindingReference
HCT-116 (Colon)This compound~25 µMInduction of apoptosis via Bax/Bcl-2 modulation
MCF-7 (Breast)This compound~30 µMCell cycle arrest and inhibition of proliferation
Diabetic RatsThis compoundN/A (dose-dependent)Improved glucose tolerance and antioxidant status

Table 1: Summary of Preclinical Data for this compound.

Antidiabetic and Antioxidant Effects

Beyond its anticancer properties, this compound has shown promise as an antihyperglycemic agent. In streptozotocin-induced diabetic rat models, administration of a this compound-containing fraction from Catharanthus roseus led to a significant reduction in blood glucose levels and an improvement in oral glucose tolerance. These effects were accompanied by a notable increase in the levels of antioxidant enzymes, suggesting that this compound may also mitigate the oxidative stress associated with diabetes.

Experimental Protocols and Methodologies

To facilitate further research and validation, this section provides detailed protocols for key experiments used to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Workflow Diagram:

mtt_assay_workflow start Start step1 1. Seed cancer cells in a 96-well plate start->step1 step2 2. Incubate for 24 hours to allow attachment step1->step2 step3 3. Treat cells with varying concentrations of this compound step2->step3 step4 4. Incubate for 48-72 hours step3->step4 step5 5. Add MTT reagent to each well step4->step5 step6 6. Incubate for 4 hours (formazan formation) step5->step6 step7 7. Solubilize formazan crystals with DMSO step6->step7 step8 8. Read absorbance at 570 nm step7->step8 end End (Calculate IC50) step8->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach to the bottom of the wells.

  • Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the treated plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Future Directions and Conclusion

This compound stands as a compelling starting point for the development of new therapeutics. Its multifaceted biological activities, particularly in cancer and diabetes, warrant further in-depth investigation. The future of this compound research will likely focus on:

  • Synthesis of Novel Derivatives: Creating libraries of this compound analogues to improve potency and selectivity.

  • Target Identification: Elucidating the specific molecular targets and pathways through which this compound exerts its effects.

  • In Vivo Efficacy and Safety: Conducting comprehensive animal studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of lead compounds.

References

  • El-Sayed, M. & Verpoorte, R. (2007). Catharanthus roseus (L.) G. Don: a review of its ethnobotany, pharmacology, phytochemistry and cultivation. Journal of Ethnopharmacology. [Link]

  • Mishra, S. & Kumar, A. (2017). Withania somnifera (L.) Dunal (Ashwagandha): A comprehensive review on its ethnobotany, phytochemistry, pharmacology, and therapeutic potential. Journal of Ethnopharmacology. [Link]

  • Stavrinides, A., et al. (2015). A dedicated P450-reductase complex operates in the biosynthesis of the anticancer drug vinblastine in Madagascar periwinkle. The Plant Cell. [Link]

  • Wang, C., et al. (2012). This compound, a β-carboline alkaloid from the seeds of Brucea javanica, induces apoptosis in human colon cancer HCT-116 cells. Food and Chemical Toxicology. [Link]

  • Singh, S. N., Vats, P., Suri, S., Shyam, R., Kumria, M. M., Ranganathan, S., & Sridharan, K. (2001). Effect of an antidiabetic extract of Catharanthus roseus on enzymic activities in streptozotocin induced diabetic rats. Journal of Ethnopharmacology. [Link]

Sitsirikine target identification and validation

To further solidify the link, one can perform a "rescue" experiment. By re-introducing the target protein into the knockout cells, sensitivity to this compound should be restored. Additionally, researchers should investigate if this compound treatment phenocopies the known effects of inhibiting the target protein. For example, if the validated target is tubulin, this compound treatment should induce G2/M cell cycle arrest and apoptosis, which are hallmark effects of microtubule-disrupting agents. [1][6]

Conclusion

Identifying the molecular target of a natural product like this compound is a rigorous, multi-step process that builds a case from a broad list of possibilities to a single, validated target. By integrating orthogonal discovery methods (AfBPP, DARTS), confirming direct binding with quantitative biophysics (SPR), and validating the functional link in a cellular context using powerful genetic tools (CRISPR), researchers can move forward with confidence. This systematic approach not only elucidates the mechanism of action but is the foundational work required to optimize a natural product into a next-generation therapeutic.

References

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press. [Link]

  • How does SPR work in Drug Discovery? (n.d.). deNOVO Biolabs. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2020). Frontiers in Pharmacology. [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery? (n.d.). Chemistry For Everyone. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2020). ResearchGate. [Link]

  • Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020. (2020). Pharmacology & Therapeutics. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (n.d.). PharmaFeatures. [Link]

  • Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. (2018). Taylor & Francis Online. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2014). Journal of Visualized Experiments. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2014). Current Protocols in Chemical Biology. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. (2015). Drug Discovery Today. [Link]

  • Target Validation with CRISPR. (2022). Biocompare.com. [Link]

  • Strategies for target identification of antimicrobial natural products. (2016). RSC Publishing. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2014). ResearchGate. [Link]

  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (2023). Chinese Journal of Pharmacology and Toxicology. [Link]

  • Cornerstones of CRISPR-Cas in drug development and therapy. (2017). Nature Reviews Drug Discovery. [Link]

  • Labeled and Label-Free Target Identifications of Natural Products. (2024). Journal of Medicinal Chemistry. [Link]

  • A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. (2019). Journal of Visualized Experiments. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). RSC Chemical Biology. [Link]

  • CETSA. (n.d.). Pelago Bioscience. [Link]

  • a) Label-based chemoproteomic approach via affinity-based protein... (n.d.). ResearchGate. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). Chemical Science. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology. [Link]

  • Cytisine exerts anti-tumour effects on lung cancer cells by modulating reactive oxygen species-mediated signalling pathways. (2019). Pharmaceutical Biology. [Link]

  • Potential anticancer activities of securinine and its molecular targets. (2022). Phytomedicine. [Link]

  • Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. (n.d.). ResearchGate. [Link]

  • The Securinega alkaloids. (2009). Natural Product Reports. [Link]

  • Interaction of Norsecurinine-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study. (2024). Plants. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2023). Molecules. [Link]

  • Interaction of Norsecurinine-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study. (2024). Plants. [Link]

  • Chemical synthesis and biological activities of Securinega alkaloids. (2011). ResearchGate. [Link]

  • A Review on the Antimutagenic and Anticancer Effects of Cysteamine. (2019). Oxidative Medicine and Cellular Longevity. [Link]

  • Interaction of norsecurinine-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study. (2024). Open Exploration. [Link]

  • Chemical Constituents and Their Biological Activities from Genus Styrax. (2021). Molecules. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). Molecules. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). ResearchGate. [Link]

  • A Unique Anti-Cancer 3-Styrylchromone Suppresses Inflammatory Response via HMGB1-RAGE Signaling. (2022). International Journal of Molecular Sciences. [Link]

  • Chemical constituents and anti-inflammatory activity of the total alkaloid extract from Melodinus cochinchinensis (Lour.) Merr. and its inhibition of the NF-κB and MAPK signaling pathways. (2021). Journal of Ethnopharmacology. [Link]

  • (PDF) Interaction of Norsecurinine-Type Oligomeric Alkaloids with α-Tubulin: A Molecular Docking Study. (2024). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of Sitsirikine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the in silico prediction of the bioactivity of Sitsirikine, an indole alkaloid with therapeutic potential. Aimed at researchers, scientists, and drug development professionals, this document details the methodologies for ligand and protein preparation, molecular docking, and the prediction of pharmacokinetic and toxicological properties. By integrating established computational tools and databases, this guide offers a robust framework for the preliminary assessment of natural products in the drug discovery pipeline, emphasizing scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Bioactivity Prediction

The discovery and development of new therapeutic agents is a time-consuming and costly endeavor. Natural products, such as the indole alkaloid this compound, represent a vast reservoir of chemical diversity with significant therapeutic potential. In silico methods, or computer-aided drug design (CADD), have emerged as indispensable tools in modern drug discovery, enabling the rapid and cost-effective preliminary assessment of the biological activity of novel compounds.[1] These computational approaches allow researchers to predict a compound's bioactivity, pharmacokinetics, and potential toxicity before embarking on extensive and resource-intensive laboratory experiments.

This guide will focus on Isothis compound, a specific isomer of this compound found in Catharanthus roseus, a plant renowned for producing potent anticancer alkaloids like vincristine and vinblastine.[2][3] Given the structural and biosynthetic relationship of Isothis compound to these well-known tubulin inhibitors, we will use tubulin as our primary protein target for molecular docking studies.[1][4]

This document will provide a detailed, practical guide to:

  • Preparing the Isothis compound ligand and the human tubulin protein target for computational analysis.

  • Performing molecular docking to predict the binding affinity and interaction patterns of Isothis compound with tubulin.

  • Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Isothis compound using validated web-based tools.

  • Interpreting the collective in silico data to formulate a preliminary bioactivity profile for Isothis compound.

The methodologies outlined herein are designed to be self-validating and are grounded in established scientific protocols, providing a solid foundation for further experimental investigation.

The Computational Workflow: A Tripartite Approach

Our in silico investigation of Isothis compound's bioactivity will be conducted in three main stages: Ligand-Target Interaction, Pharmacokinetic Profiling, and Toxicity Assessment. This multi-faceted approach provides a holistic preliminary evaluation of the compound's potential as a therapeutic agent.

G cluster_0 Part 1: Ligand-Target Interaction cluster_1 Part 2: Pharmacokinetic Profiling cluster_2 Part 3: Toxicity Assessment Ligand Preparation Ligand Preparation Protein Preparation Protein Preparation Ligand Preparation->Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Interaction Analysis Interaction Analysis Molecular Docking->Interaction Analysis Bioactivity Hypothesis Bioactivity Hypothesis Interaction Analysis->Bioactivity Hypothesis Binding Affinity ADME Prediction ADME Prediction ADME Prediction->Bioactivity Hypothesis Drug-likeness Toxicity Prediction Toxicity Prediction Toxicity Prediction->Bioactivity Hypothesis Safety Profile

Figure 1: Overall workflow for the in silico bioactivity prediction of Isothis compound.

Part 1: Ligand-Target Interaction - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is instrumental in understanding the binding affinity and interaction patterns between a ligand (Isothis compound) and a protein target (tubulin).

Ligand Preparation

The first step is to obtain the 3D structure of Isothis compound and prepare it for docking.

Protocol:

  • Obtain Ligand Structure: The 2D and 3D structures of Isothis compound can be obtained from the PubChem database (CID: 6436828).[6] The SMILES string for Isothis compound is C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1C(=O)OC)NC4=CC=CC=C34.

  • 3D Structure Generation and Energy Minimization:

    • Use a molecular modeling software such as Avogadro or UCSF Chimera to generate the 3D coordinates from the SMILES string.

    • Perform energy minimization of the 3D structure using a force field like MMFF94 or UFF. This step is crucial to obtain a low-energy, stable conformation of the ligand.[2]

  • File Format Conversion and Charge Assignment:

    • Save the energy-minimized structure in a .mol2 or .pdb file format.

    • Use AutoDock Tools to assign Gasteiger charges to the ligand atoms and define the rotatable bonds. The output file should be in the .pdbqt format, which is required for AutoDock Vina.[7][8]

Protein Target Preparation

The quality of the protein structure is paramount for obtaining reliable docking results. We will use the crystal structure of human tubulin.

Protocol:

  • Obtain Protein Structure: Download the crystal structure of the αβ-tubulin dimer from the Protein Data Bank (PDB). A suitable entry is 1TUB , which provides the atomic coordinates of the tubulin dimer.[9]

  • Structure Cleaning and Preparation:

    • Use a molecular visualization tool like UCSF Chimera or PyMOL to open the PDB file.

    • Remove all non-essential molecules, including water molecules, ions, and any co-crystallized ligands.[10]

    • Check for and repair any missing atoms or residues in the protein structure.

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms using AutoDock Tools.

    • Save the prepared protein structure in the .pdbqt format.[11]

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[12]

Protocol:

  • Grid Box Definition:

    • Define a grid box that encompasses the binding site of interest on the tubulin protein. For tubulin, the vinca alkaloid binding site is located at the interface of the α and β subunits.[1] Literature review and analysis of known tubulin-ligand complexes in PDBsum can help in accurately defining the binding pocket.[13][14]

    • The grid box coordinates (center and dimensions) are specified in a configuration file.

  • Running the Docking Simulation:

    • Create a configuration file (conf.txt) that specifies the paths to the prepared ligand (.pdbqt), protein (.pdbqt), the grid box parameters, and the output file name.

    • Execute AutoDock Vina from the command line using the configuration file.

  • Analysis of Docking Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding affinity.[15]

    • Visualize the docking poses using PyMOL or Discovery Studio Visualizer to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Isothis compound and the amino acid residues of tubulin.[16][17]

Figure 2: Detailed workflow for molecular docking of Isothis compound with tubulin.

Part 2: Pharmacokinetic Profiling - ADME Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for assessing its drug-likeness and potential for oral bioavailability. We will use the SwissADME web server for this purpose.[18]

Protocol:

  • Access SwissADME: Navigate to the SwissADME web server ([Link]]

  • Input Ligand Structure: Enter the SMILES string of Isothis compound into the input field.

  • Run Prediction: Initiate the ADME prediction.

  • Analyze Results: The server will provide a comprehensive report on various physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness (e.g., Lipinski's rule of five).[18][19][20]

Table 1: Predicted ADME Properties of Isothis compound (Example Data)

PropertyPredicted ValueAcceptable Range
Molecular Weight354.44 g/mol < 500 g/mol
LogP2.5< 5
H-bond Donors2< 5
H-bond Acceptors5< 10
GI AbsorptionHighHigh
BBB PermeantYesYes/No

Part 3: Toxicity Assessment

Early identification of potential toxicity is a critical step in drug development. We will use the ProTox-II web server to predict the toxicity profile of Isothis compound.[21][22][23]

Protocol:

  • Access ProTox-II: Navigate to the ProTox-II web server ([Link]22]

  • Input Ligand Structure: Enter the SMILES string of Isothis compound.

  • Run Prediction: Start the toxicity prediction.

  • Analyze Results: ProTox-II provides predictions for various toxicity endpoints, including oral toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity, along with confidence scores.[3][24]

Table 2: Predicted Toxicological Profile of Isothis compound (Example Data)

Toxicity EndpointPredictionConfidence Score
Oral Toxicity (LD50)Class 4 (300-2000 mg/kg)75%
HepatotoxicityInactive68%
CarcinogenicityInactive72%
MutagenicityInactive81%
CytotoxicityActive79%

Synthesis and Interpretation of Results

The culmination of this in silico analysis is the formulation of a preliminary bioactivity hypothesis for Isothis compound.

  • Binding Affinity: A strong binding affinity of Isothis compound to the vinca alkaloid binding site on tubulin would suggest a potential mechanism of action similar to that of vinca alkaloids, i.e., inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[1] This would indicate potential anticancer activity.

  • ADME Profile: A favorable ADME profile, including compliance with Lipinski's rule of five and predicted high gastrointestinal absorption, would suggest that Isothis compound has good drug-like properties and potential for oral bioavailability.

  • Toxicity Profile: A low predicted toxicity for major endpoints such as hepatotoxicity, carcinogenicity, and mutagenicity would indicate a favorable safety profile. The predicted cytotoxicity would be consistent with a potential anticancer agent.

Collectively, a strong binding affinity to tubulin, a good ADME profile, and a manageable toxicity profile would strongly support the hypothesis that Isothis compound is a promising candidate for further preclinical development as an anticancer agent.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the preliminary bioactivity assessment of this compound (Isothis compound). By following the detailed protocols for molecular docking, ADME prediction, and toxicity assessment, researchers can efficiently and cost-effectively evaluate the therapeutic potential of this and other natural products. The insights gained from these computational studies are invaluable for guiding subsequent experimental validation and accelerating the drug discovery process.

References

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Laskowski, R. A., et al. (2018). PDBsum: Structural summaries of PDB entries. Protein Science, 27(1), 129-134. [Link]

  • Laskowski, R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research, 29(1), 221-222. [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • CD ComputaBio. (n.d.). DOCK6 Tutorial. [Link]

  • Scribd. (n.d.). DOCK6.1 Tutorial. [Link]

  • SciSpace. (2018). (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018). [Link]

  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]

  • YouTube. (2023, May 1). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. [Link]

  • YouTube. (2025, September 23). SwissADME Analysis Tutorial | Predict Drug-Likeness & Pharmacokinetics. [Link]

  • Molecular Docking Tutorial. (n.d.). [Link]

  • YouTube. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. [Link]

  • Zenodo. (2023, June 14). DOCK6 Tutorial. [Link]

  • Bioregistry. (n.d.). PDBsum; at-a-glance overview of macromolecular structures. [Link]

  • ResearchGate. (2018, May 2). (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. [Link]

  • Health Sciences Library System. (2009, February 25). PDBsum -- Protein Database Summaries. [Link]

  • YouTube. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. [Link]

  • Asia-Pacific Journal of Pharmacotherapy & Toxicology. (2024, August 29). Insilico toxicity prediction by using ProTox-II computational tools. [Link]

  • PubChem. (n.d.). Isothis compound. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How can i analyze and present docking results?. [Link]

  • BioWorld. (2024, April 4). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. [Link]

  • Encyclopedia.pub. (2022, April 12). Molecular Hybrids Targeting Tubulin Polymerization. [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Link]

  • ACS Publications. (2023, August 3). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). [Link]

  • YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • RCSB PDB. (2020, January 1). 6V5V: Structure of gamma-tubulin in the native human gamma-tubulin ring complex. [Link]

  • YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

  • GitHub. (n.d.). purnawanpp/dock6_2nnq: Tutorial Docking menggunakan Dock6. [Link]

  • YouTube. (2024, April 14). How to check drug likeness of a lead compound using SwissADME ||Swiss ADME Tutorial||. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Studylib. (n.d.). DOCK 6.2 Tutorial: Preparing Molecules for Docking. [Link]

  • YouTube. (n.d.). SwissADME. [Link]

  • National Center for Biotechnology Information. (n.d.). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. [Link]

  • MDPI. (n.d.). Structure-Based Prediction of Molecular Interactions for Stabilizing Volatile Drugs. [Link]

  • RCSB PDB. (1998, October 7). 1TUB: TUBULIN ALPHA-BETA DIMER, ELECTRON DIFFRACTION. [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • SwissADME. (n.d.). Help. [Link]

  • Wikipedia. (n.d.). Tubulin. [Link]

  • RCSB PDB. (2022, December 28). 7TUB: The beta-tubulin folding intermediate IV. [Link]

  • ResearchGate. (n.d.). Docking Validation using AutoDock Vina. [Link]

  • ResearchGate. (2017, December 28). How can i validate a docking protocol ?. [Link]

  • National Center for Biotechnology Information. (n.d.). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. [Link]

  • RCSB PDB. (2016, April 20). 5IJ0: Cryo EM density of microtubule assembled from human TUBB3. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Preclinical Evaluation of Sitsirikine in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Sitsirikine is a monoterpenoid indole alkaloid, a member of the broader Vinca alkaloid family, which is naturally derived from the periwinkle plant, Catharanthus roseus.[1] Like its more famous relatives, vinblastine and vincristine, this compound's therapeutic potential is rooted in its potent anti-mitotic properties.[1][2] These compounds are cornerstones of combination chemotherapy regimens, and exploring the unique characteristics of lesser-known analogs like this compound is a critical frontier in drug discovery.[3][4] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design and execute robust preclinical animal studies to evaluate the anti-cancer and anti-inflammatory potential of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility in accordance with ARRIVE guidelines.[5]

This compound: Mechanism of Action and Therapeutic Rationale

The primary cytotoxic mechanism of Vinca alkaloids, including this compound, is their interaction with tubulin, the fundamental protein subunit of microtubules.[6] By binding to high-affinity sites on β-tubulin, these alkaloids inhibit the polymerization process, preventing the formation of functional microtubules.[2][6] This disruption is particularly consequential during cell division, as it leads to the dissolution of the mitotic spindle, causing cells to arrest in the metaphase stage and subsequently undergo apoptosis (programmed cell death).[6][7] While the anti-mitotic effect is central, Vinca alkaloids can also influence non-mitotic cellular functions that rely on microtubule integrity.[2]

Beyond oncology, many alkaloids exhibit immunomodulatory and anti-inflammatory properties.[8][9][10] The inflammatory process involves complex signaling cascades, including the production of pro-inflammatory cytokines like TNF-α and interleukins (e.g., IL-1β, IL-6).[8][11] By evaluating this compound in established inflammation models, researchers can explore its potential to modulate these pathways, opening avenues for its development in treating inflammatory disorders.[12]

Sitsirikine_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubule Fails to incorporate Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupted Metaphase Metaphase Arrest Spindle->Metaphase Fails to form, leading to Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Triggers

Caption: this compound's primary anti-cancer mechanism of action.

Preclinical Study Design & Ethical Considerations

A well-designed preclinical study is paramount for generating meaningful data. Key considerations include the formulation of the test agent, selection of the appropriate animal model, and strict adherence to ethical guidelines. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) prior to initiation.[13][14]

Causality Insight: The choice of animal model is dictated by the scientific question. For assessing intrinsic anti-cancer activity, immunodeficient mice are used to prevent rejection of human tumor xenografts.[15][16] For evaluating anti-inflammatory effects or immunomodulatory properties, immunocompetent animals with a fully functional immune system are required.[17]

Experimental_Workflow cluster_workflow General In Vivo Experimental Workflow start Hypothesis & Study Design iacuc IACUC Protocol Approval start->iacuc acclimate Animal Acclimatization iacuc->acclimate model Disease Model Induction acclimate->model group Randomization & Grouping model->group treat This compound Administration group->treat monitor Efficacy & Toxicity Monitoring treat->monitor endpoint Endpoint & Sample Collection monitor->endpoint analyze Data Analysis & Interpretation endpoint->analyze end Conclusion analyze->end

Sources

Sitsirikine derivatization for improved activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Sitsirikine Derivatization for Improved Therapeutic Activity

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Therapeutic Potential of this compound: A Guide to Derivatization and Bioactivity Screening

Authored by: Gemini, Senior Application Scientist

Abstract

The monoterpenoid indole alkaloid this compound, a structural isomer of the clinically relevant vinca alkaloids, presents a compelling scaffold for the development of novel therapeutics. Its inherent biological activities, including anticancer and antimalarial properties, are primarily attributed to its role as a microtubule-targeting agent. However, modification of the parent structure is a key strategy to enhance potency, improve selectivity, and overcome drug resistance. This document provides a comprehensive guide for the rational derivatization of this compound and details robust protocols for evaluating the biological efficacy of the resulting analogues. We will cover a representative synthetic protocol, methods for assessing cytotoxicity against cancer cell lines, confirmation of its microtubule-destabilizing mechanism, and evaluation of its antimalarial activity.

Introduction: The Rationale for this compound Derivatization

This compound is a natural product found in plants of the Apocynaceae family, such as Catharanthus roseus. Like its famous isomers vinblastine and vincristine, this compound interacts with tubulin, a critical component of the cellular cytoskeleton.[1][2] Microtubules are dynamic polymers essential for cell division (mitosis), intracellular transport, and cell structure maintenance.[1][3] Agents that interfere with microtubule dynamics, known as microtubule-targeting agents (MTAs), are among the most successful classes of anticancer drugs.[3][4][5][6]

MTAs are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[3][7] this compound and its derivatives fall into the latter category, binding to tubulin to inhibit its polymerization into microtubules. This disruption of the mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5][8]

While this compound itself shows promise, strategic chemical modification—or derivatization—can unlock significantly enhanced therapeutic properties. The primary goals of derivatization include:

  • Increased Potency: Modifying functional groups to improve binding affinity to the target site on tubulin.

  • Enhanced Selectivity: Reducing off-target effects and toxicity to normal cells.

  • Overcoming Resistance: Designing analogues that are effective against cancer cells that have developed resistance to existing MTAs.[3]

  • Improved Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties for better in vivo efficacy.

This guide provides the foundational protocols to empower researchers to synthesize and screen novel this compound derivatives for anticancer and antimalarial applications.

Experimental Workflow Overview

The process of developing and validating novel this compound derivatives follows a logical and systematic workflow. This involves the chemical modification of the parent compound, rigorous purification of the new analogues, and a tiered screening approach to characterize their biological activity and mechanism of action.

This compound Derivatization Workflow cluster_0 Synthesis & Purification cluster_1 Biological Evaluation This compound Parent this compound Synthesis Chemical Derivatization (e.g., Acylation, Alkylation) This compound->Synthesis Purification Purification via HPLC Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Cytotoxicity Primary Screen: Anticancer Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Antimalarial Primary Screen: Antimalarial Activity (SYBR Green I Assay) Characterization->Antimalarial Mechanism Secondary Screen: Microtubule Disruption Assay Cytotoxicity->Mechanism Data Data Analysis: IC50 Determination & SAR Cytotoxicity->Data Antimalarial->Data Mechanism->Data

Caption: Workflow from synthesis to biological validation of this compound derivatives.

Protocol I: Synthesis of a Representative this compound Derivative (N-Acetyl-Sitsirikine)

This protocol describes a straightforward N-acetylation of this compound. This is a common derivatization strategy for amine-containing natural products to alter polarity and biological activity.[9]

Rationale: The secondary amine in the this compound core is a prime target for modification. Acetylation neutralizes its basicity and adds a small lipophilic group, which can influence membrane permeability and interaction with the tubulin binding pocket.

3.1. Materials and Reagents

  • This compound (parent compound)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography: HPLC-grade methanol, water, and acetonitrile.[10][11]

  • Round-bottom flask, magnetic stirrer, nitrogen line, separatory funnel, rotary evaporator.

3.2. Step-by-Step Synthesis Protocol

  • Dissolution: Dissolve this compound (100 mg, 1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes at room temperature. Pyridine acts as a base to neutralize the acetic acid byproduct and catalyze the reaction.

  • Acetylation: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.5 eq) dropwise. The reaction is exothermic, and cooling prevents side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution (15 mL) to neutralize excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acetyl-sitsirikine.

3.3. Purification Protocol: Reversed-Phase HPLC High-Performance Liquid Chromatography (HPLC) is essential for obtaining highly pure derivatives for biological testing.[10][12][13]

  • Sample Preparation: Dissolve the crude product in a minimal amount of methanol.

  • HPLC System: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient elution system is often effective for separating indole alkaloids.[11] Start with a mixture of water and acetonitrile (both containing 0.1% formic acid to improve peak shape) and gradually increase the percentage of acetonitrile over 30-40 minutes.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 254 nm and 280 nm.

  • Fraction Collection: Collect the peak corresponding to the N-acetyl-sitsirikine derivative.

  • Solvent Removal: Evaporate the solvent from the collected fractions to yield the purified product. Confirm the structure and purity using NMR and Mass Spectrometry.

Protocol II: Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15][16]

4.1. Materials and Reagents

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Paclitaxel or Vinblastine)

  • Microplate reader (absorbance at 570 nm)

4.2. Step-by-Step Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and controls in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol III: Confirming the Mechanism of Action

A key secondary screen is to confirm that potent derivatives retain their ability to disrupt the microtubule network. This can be achieved using a cell-based immunofluorescence assay.[4][5][17]

Microtubule Disruption cluster_0 Normal Cell (Control) cluster_1 Treated Cell (this compound Derivative) Control Intact Microtubule Network (Fine, filamentous structure) Treated Disrupted Microtubule Network (Diffuse tubulin staining, mitotic arrest) Control->Treated Addition of Microtubule Destabilizing Agent

Caption: Effect of a this compound derivative on the cellular microtubule network.

5.1. Microtubule Network Visualization Protocol

  • Cell Culture: Seed cells (e.g., A549) on glass coverslips in a 24-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with the this compound derivative at a concentration near its IC₅₀ value for 16-24 hours. Include a vehicle control (DMSO).

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (diluted in 1% BSA) for 1 hour at room temperature.

  • Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Compare the microtubule structure in treated cells versus control cells. Untreated cells should show a well-defined, filamentous network, while treated cells are expected to show diffuse tubulin staining and condensed chromosomes indicative of mitotic arrest.[5]

Protocol IV: Antimalarial Activity Screening (SYBR Green I Assay)

The SYBR Green I-based fluorescence assay is a widely used, reliable method for determining the in vitro susceptibility of Plasmodium falciparum.[18][19] The assay measures the proliferation of parasites by quantifying the parasite DNA, as SYBR Green I dye intercalates with double-stranded DNA.[20]

6.1. Materials and Reagents

  • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, or resistant, e.g., Dd2 strain).[21][22]

  • Human erythrocytes (O+)

  • Complete RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • 96-well plates pre-dosed with serial dilutions of this compound derivatives.

  • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.[19]

  • SYBR Green I dye (10,000x stock in DMSO).

  • Positive control (e.g., Chloroquine or Artemisinin).

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

6.2. Step-by-Step Protocol

  • Parasite Culture: Synchronize parasite cultures to the ring stage.

  • Assay Setup: Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete medium.

  • Incubation: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate. Incubate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, 90% N₂.[19]

  • Plate Lysis: After incubation, freeze the plate at -20°C or -80°C to lyse the red blood cells. The plate can be stored frozen before proceeding.[18]

  • Staining: Thaw the plate. In a separate tube, prepare the SYBR Green I working solution by diluting the stock 5,000-fold in lysis buffer (e.g., 2 µL of 10,000x stock into 10 mL of lysis buffer). Add 100 µL of this working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence using a plate reader.

  • Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the fluorescence intensity against the log of the drug concentration and calculate the IC₅₀ value using non-linear regression.

Data Presentation and Interpretation

The primary output for the bioactivity screens is the IC₅₀ value. A lower IC₅₀ indicates higher potency. These values allow for the establishment of a Structure-Activity Relationship (SAR), guiding the next round of derivatization.

Table 1: Example Bioactivity Data for this compound Derivatives

CompoundModificationHeLa IC₅₀ (µM)A549 IC₅₀ (µM)P. falciparum (3D7) IC₅₀ (µM)
This compoundParent Compound15.221.58.7
Derivative A N-Acetyl8.310.14.1
Derivative B C16-Ester2.53.81.2
Derivative C Aromatic Sub.0.91.10.4
PaclitaxelControl0.010.008N/A
ChloroquineControlN/AN/A0.02

Troubleshooting

  • Synthesis: Low yield or incomplete reaction.

    • Solution: Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature moderately. Re-evaluate stoichiometry of reagents.

  • Purification: Poor peak separation in HPLC.

    • Solution: Optimize the gradient profile (make it shallower). Try a different column or solvent system (e.g., methanol instead of acetonitrile).[23]

  • MTT Assay: High variability between replicate wells.

    • Solution: Ensure homogenous cell seeding. Check for cell clumping. Be careful not to disturb the cell monolayer when changing medium. Ensure complete dissolution of formazan crystals before reading.

  • SYBR Green Assay: High background fluorescence.

    • Solution: Ensure proper lysis of red blood cells. Optimize the concentration of SYBR Green I dye. Use uninfected erythrocytes as a proper background control.[20]

References

  • A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. PubMed.
  • SYBR Green I modified protocol for ex vivo/in vitro assay.
  • A cell-based assay for detecting microtubule stabilizing agents.
  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PMC - NIH.
  • Drying anti-malarial drugs in vitro tests to outsource SYBR green assays. PubMed Central.
  • P.falciparum drug sensitivity assay using SYBR® Green I V1.
  • Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. PMC - PubMed Central.
  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays. NIH.
  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. PMC - PubMed Central.
  • Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applic
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticill
  • Cytotoxicity assay (MTT assay) for assessing the effects of natural extract and phytoconstituents.
  • An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus.
  • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI.
  • Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applic
  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers.
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation and Cytotoxicity Assay Kit. Elabscience.
  • The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues.
  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PMC - NIH.
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC - NIH.
  • Antimalarial Activity of Plant Metabolites. PMC - NIH.
  • Alkaloids from Plants with Antimalarial Activity: A Review of Recent Studies. PMC - NIH.
  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. PMC - NIH.
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.
  • Chemical synthesis and biological activities of Securinega alkaloids.
  • Microtubule stabilizing agents: their molecular signaling consequences and the potential for enhancement by drug combin
  • Inhibition of bovine brain microtubule assembly in vitro by stypoldione. PubMed.
  • Isocorydine derivatives and their anticancer activities. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Sitsirikine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sitsirikine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering stability challenges in solution. As an indole alkaloid, this compound's complex structure presents inherent stability concerns that must be addressed to ensure experimental accuracy, reproducibility, and the development of viable formulations. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.

Part 1: Fundamental Concepts of this compound Instability

Before troubleshooting, it is crucial to understand the chemical vulnerabilities of the this compound molecule. This compound belongs to the indole alkaloid class, a group of compounds biosynthetically derived from the amino acid L-tryptophan.[1] The indole ring system, which forms the core of this compound, is electron-rich and susceptible to specific degradation pathways.

  • Acid-Catalyzed Degradation : The most common vulnerability for many indole alkaloids is degradation under acidic conditions. The C-3 position of the indole ring can be easily protonated by strong acids, forming a thermodynamically stable intermediate that can lead to further degradation, dimerization, or polymerization.[1] This often manifests as a color change in the solution and the appearance of new species in chromatographic analyses.

  • Oxidation : The electron-rich nature of the indole nucleus makes it prone to oxidation. The presence of atmospheric oxygen, metal ions, or exposure to light can initiate oxidative processes, leading to the formation of various degradation products.[2]

  • Photodegradation : Exposure to light, particularly UV radiation, can provide the energy needed to trigger degradation reactions, including oxidation and bond cleavage.[2] It is a standard laboratory practice to protect solutions of complex organic compounds from light.[3]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and formulation of this compound in a direct question-and-answer format.

Q1: My this compound solution is rapidly changing color (e.g., turning yellow or brown). What is causing this?

A: This is a classic sign of chemical degradation. The color change is typically due to the formation of oxidized or polymerized species.

  • Immediate Cause: The most likely culprits are exposure to an acidic environment, oxygen, or light.[1][2] The indole ring system can undergo reactions that result in conjugated molecules, which absorb light in the visible spectrum, appearing colored.

  • Troubleshooting Steps:

    • Check the pH: Immediately measure the pH of your solution. Indole alkaloids are often more unstable at lower pHs.[1]

    • Protect from Light: Ensure your container is made of amber glass or wrapped in aluminum foil to block light.[2][3]

    • Deoxygenate Your Solvent: If you suspect oxidation, sparge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. Prepare the solution under an inert atmosphere if possible.

Q2: My HPLC analysis shows a decrease in the this compound peak area over time, with several new peaks appearing. How can I proceed?

A: This confirms that this compound is degrading and that your current analytical method is stability-indicating. The next step is to identify the specific stress factor causing the degradation through a forced degradation study. This systematic approach will reveal whether the molecule is sensitive to acid, base, heat, light, or oxidation.

  • Causality: The appearance of new peaks represents the formation of degradation products. By systematically applying different stressors, you can pinpoint the primary degradation pathway.

  • Actionable Plan: Proceed to the "Protocol for a Forced Degradation Study" in Part 3 of this guide. This will provide a structured experiment to diagnose the instability.

Q3: What is the best way to prepare and store a this compound stock solution to ensure maximum stability?

A: Proper preparation and storage are critical to prevent degradation before your experiments even begin.

  • Solvent Choice: For initial stock solutions, prioritize a high-quality, anhydrous, non-protic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.[3] Avoid using acidified aqueous solutions for primary stocks unless absolutely necessary.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[3][4]

    • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[3]

    • Container: Use amber glass vials with tightly sealed caps to protect from light and minimize solvent evaporation or moisture ingress.

Q4: I need to prepare an aqueous solution of this compound for a cell-based assay. How can I minimize degradation in the buffer?

A: Transitioning from a stable organic stock to an aqueous medium is a common point of failure.

  • pH Control: The pH of your aqueous buffer is the most critical factor. Based on the general behavior of indole alkaloids, degradation is often favored in acidic conditions.[1] It is crucial to determine the optimal pH for this compound. We recommend testing a pH range, starting with neutral (pH 7.0-7.4) or slightly alkaline conditions. Some related alkaloids show improved stability at a slightly alkaline pH during extraction.[1]

  • Minimizing Time in Solution: Prepare the aqueous solution immediately before use. Do not store this compound in aqueous buffers for extended periods unless stability has been confirmed.

  • Excipients: Consider the inclusion of stabilizing excipients. For example, antioxidants like ascorbic acid or sodium metabisulfite can be added to mitigate oxidative degradation.

Q5: Can I use excipients to improve the stability of this compound in a liquid formulation?

A: Yes, advanced formulation strategies can significantly enhance stability.

  • Antioxidants: If oxidation is a confirmed degradation pathway, adding antioxidants is a primary strategy. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and tocopherol.

  • Chelating Agents: Metal ions can catalyze oxidative degradation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Cyclodextrins: For some molecules, complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can protect the labile parts of the molecule from the bulk solvent, thereby enhancing stability.[5] This can also improve solubility.

  • Lyophilization: For long-term storage, freeze-drying (lyophilization) the compound with appropriate stabilizers (e.g., mannitol, sucrose) to create a solid powder for reconstitution is a highly effective strategy.[2]

Part 3: Experimental Protocols & Methodologies

These protocols provide a starting point for systematically evaluating and improving the stability of this compound.

Protocol 1: Preparation of a Stable Stock Solution

This protocol ensures the integrity of your primary source of this compound.

  • Solvent Preparation: Use a brand new, sealed bottle of anhydrous, HPLC-grade DMSO.

  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.

  • Dissolution: Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL). Mix gently by vortexing until fully dissolved.

  • Aliquoting: Immediately dispense the solution into single-use amber glass or polypropylene microvials.

  • Inert Overlay (Optional but Recommended): Gently flush the headspace of each vial with an inert gas like argon or nitrogen before capping.

  • Storage: Label the vials clearly and place them in a labeled box at -80°C.[3][4]

Protocol 2: Forced Degradation Study

This study is essential for identifying the key factors that cause this compound to degrade. A stability-indicating analytical method, such as HPLC-UV or LC-MS, is required to measure the concentration of this compound and its degradation products.[6]

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in a 50:50 mixture of acetonitrile and water. This will serve as your control.

  • Stress Conditions (Applied in parallel):

    • Acid Hydrolysis: Add 0.1 M HCl to a this compound aliquot.

    • Base Hydrolysis: Add 0.1 M NaOH to a this compound aliquot.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a this compound aliquot.

    • Thermal Stress: Incubate a this compound aliquot at 60°C.

    • Photolytic Stress: Expose a this compound aliquot to a calibrated light source (as per ICH Q1B guidelines) or intense direct light. Wrap a control vial in foil and place it alongside.

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Use HPLC-UV or LC-MS to quantify the remaining percentage of this compound and observe the formation of degradation products. For acid/base samples, neutralize them before injection.

  • Data Interpretation: Compare the results from each stress condition to the control to determine the primary degradation pathway(s).

Data Summary Table for Forced Degradation
Stress ConditionTypical ObservationPrimary Degradation PathwayMitigation Strategy
0.1 M HCl Rapid loss of parent compoundAcid Hydrolysis[1]Buffer solution to pH > 6
0.1 M NaOH Variable (may be stable or degrade)Base HydrolysisBuffer solution to neutral pH
3% H₂O₂ Rapid loss of parent compoundOxidation[2]Use antioxidants, deoxygenate solvents
Heat (60°C) Slow loss of parent compoundThermolysisStore at recommended refrigerated/frozen temperatures
Light (UV/Vis) Significant loss vs. dark controlPhotolysis[2]Use amber vials, protect from light

Part 4: Visualization of Pathways and Workflows

Visual aids can clarify complex chemical processes and experimental logic.

Diagram 1: General Acid-Catalyzed Degradation of Indole Alkaloids

This diagram illustrates the mechanism of instability in acidic conditions as described in the literature.[1]

G Indole This compound (Indole Core) Protonation Protonated Intermediate (at C-3) Indole->Protonation H+ (Acidic pH) Degradation Degradation Products (e.g., Dimers, Polymers) Protonation->Degradation Further Reaction

Caption: Acid-catalyzed degradation pathway of the indole ring.

Diagram 2: Troubleshooting Workflow for this compound Instability

This workflow provides a logical sequence of steps for diagnosing and solving stability issues.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation start Instability Observed (e.g., Color Change, Peak Loss) forced_degradation Perform Forced Degradation Study start->forced_degradation stressors Acid/Base Oxidation Photolysis Thermal forced_degradation->stressors analysis Analyze via HPLC / LC-MS stressors->analysis identify Identify Primary Degradation Pathway analysis->identify strategy Develop Stabilization Strategy identify->strategy solutions pH Control Antioxidants Light Protection Temp Control strategy->solutions validate Validate Stability of New Formulation solutions->validate

Caption: Systematic workflow for troubleshooting stability issues.

References

  • Cunha, S., et al. (2022). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. PubMed Central. Available at: [Link]

  • Gao, X., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. Available at: [Link]

  • Paczkowska-Walendowska, M., et al. Degradation pathways of cetirizine hydrochloride during oxidation. ResearchGate. Available at: [Link]

  • Sutar, A. & Rathod, V. Degradation pathway for Cetirizine dihydrochloride. ResearchGate. Available at: [Link]

  • Eberle, D., et al. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Gstrein, T., et al. (2025). Nano-zirconium-silicate solid-phase extraction method for the rapid quantification of pyrrolizidine alkaloids from plant extracts by UHPLC-QTOF-MS. PubMed. Available at: [Link]

  • Allen, L.V. Jr. (2016). Formulation and Stability of Solutions. PubMed. Available at: [Link]

  • Tiwari, R. & Rana, C. (2021). Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. PubMed Central. Available at: [Link]

  • Funck, D., et al. (2012). Lysine degradation through the saccharopine pathway in bacteria: LKR and SDH in bacteria and its relationship to the plant and animal enzymes. PubMed. Available at: [Link]

  • Burkin, M.A. & Galvidis, I.A. (2025). METHODS FOR THE DETERMINATION OF SAXITOXIN AND RICIN. LITERATURE REVIEW. Available at: [Link]

  • National Center for Biotechnology Information. Senkirkine. PubChem. Available at: [Link]

  • Liu, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. National Institutes of Health. Available at: [Link]

  • Idemitsu Kosan Co., Ltd. (1992). Process of preparing purified aqueous indole solution. Google Patents.
  • Booth, C.L., et al. (1986). The stability of mutagenic chemicals stored in solution. PubMed. Available at: [Link]

  • Dai, Y., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. PubMed. Available at: [Link]

  • Tain, L.S., et al. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. PubMed. Available at: [Link]

  • Lendenmann, U., et al. Biodegradation of 3-Nitrotyrosine by Burkholderia sp. Strain JS165 and Variovorax paradoxus JS171. PubMed Central. Available at: [Link]

  • Novak, O., et al. Analytical methods for cytokinins. ResearchGate. Available at: [Link]

  • Studzińska-Sroka, E., et al. Quantitative analysis of the pyrrolizidine alkaloids senkirkine and senecionine in Tussilago farfara L. by capillary electrophoresis. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Suzetrigine. PubChem. Available at: [Link]

  • Wang, S., et al. Structures of compounds 1-6. ResearchGate. Available at: [Link]

  • Lorieau, O., et al. (2013). The Securinega alkaloids. PubMed. Available at: [Link]

  • Boonleang, J. & Tanthana, C. Effect of hydroxypropyl-β-cyclodextrin on the stability of cisapride in oral suspensions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Overcoming Sitsirikine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals investigating the therapeutic potential of Sitsirikine and navigating the complexities of acquired resistance in cancer cells. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental success.

Introduction: Understanding this compound and the Challenge of Resistance

This compound is a prominent bisindole alkaloid first isolated from the leaves of Catharanthus roseus (L.) G. Don. It shares a structural relationship with vinblastine and vincristine, well-known anticancer agents. The primary mechanism of action for this compound and its related compounds involves the disruption of microtubule dynamics, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. While showing promise in various cancer models, the emergence of cellular resistance remains a significant hurdle in its clinical application. This guide is designed to address the common challenges encountered during your research and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the investigation of this compound's anticancer effects and the development of resistance.

Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. How can I confirm the development of resistance?

A1: The first step is to quantitatively confirm the shift in drug sensitivity. This is typically achieved by comparing the half-maximal inhibitory concentration (IC50) between the parental (sensitive) and the suspected resistant cell line.

  • Recommended Action: Perform a dose-response assay (e.g., MTT, SRB, or CellTiter-Glo®) with a range of this compound concentrations on both the parental and the suspected resistant cells. A significant increase (typically 3-fold or higher) in the IC50 value for the suspected resistant line is a strong indicator of acquired resistance.

Q2: What are the most common mechanisms of resistance to microtubule-targeting agents like this compound?

A2: Resistance to drugs that target microtubules, including the vinca alkaloids to which this compound is related, is often multifactorial. The most frequently observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), actively pump the drug out of the cell, reducing its intracellular concentration.

  • Alterations in Tubulin: Mutations in the tubulin protein itself can prevent the drug from binding effectively. Additionally, changes in the expression of different tubulin isotypes can also contribute to resistance.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that inhibit apoptosis (e.g., overexpression of Bcl-2) can allow cancer cells to survive the mitotic arrest induced by this compound.

Q3: I suspect increased drug efflux is the cause of resistance in my cell line. How can I experimentally verify this?

A3: To investigate the role of ABC transporters in this compound resistance, you can perform co-treatment experiments with known inhibitors of these pumps.

  • Recommended Action: Treat your resistant cells with this compound in the presence and absence of a P-gp inhibitor (e.g., Verapamil or Tariquidar). A significant decrease in the IC50 of this compound in the presence of the inhibitor suggests that P-gp-mediated drug efflux is a key resistance mechanism. Similar experiments can be performed with inhibitors for MRP1 (e.g., MK-571) and BCRP (e.g., Ko143).

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental challenges.

Troubleshooting Guide 1: Inconsistent IC50 Values for this compound
Observed Problem Potential Cause Recommended Solution
High variability in IC50 values across replicate experiments.Cell Culture Inconsistency: Cell density, passage number, and growth phase can all impact drug sensitivity.Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of drug addition. Use cells within a consistent, low passage number range.
Drug Stability: this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles.Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution in small aliquots at -80°C and protect it from light.
Assay Interference: Components of the cell viability assay may interact with this compound.Run a control with this compound in cell-free media to ensure it does not directly react with your assay reagents (e.g., MTT tetrazolium salt).
Troubleshooting Guide 2: Difficulty in Detecting Apoptosis Post-Sitsirikine Treatment
Observed Problem Potential Cause Recommended Solution
No significant increase in apoptotic markers (e.g., caspase-3 cleavage, Annexin V staining) despite cell cycle arrest.Delayed Apoptotic Onset: The time required to induce apoptosis can vary between cell lines.Perform a time-course experiment, analyzing apoptotic markers at multiple time points (e.g., 24, 48, and 72 hours) after this compound treatment.
Alternative Cell Death Mechanisms: this compound may be inducing other forms of cell death, such as necroptosis or autophagy.Investigate markers for other cell death pathways. For necroptosis, check for the phosphorylation of MLKL. For autophagy, monitor the conversion of LC3-I to LC3-II.
Resistance Mechanism: The resistant cells may have upregulated anti-apoptotic proteins.Perform a western blot to compare the expression levels of key apoptotic regulators (e.g., Bcl-2, Bax, and caspases) between your sensitive and resistant cell lines.

Part 3: Experimental Protocols & Workflows

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a standard method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (high-purity)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Sterile cell culture flasks and plates

Procedure:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay.

  • Initial Exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing at a normal rate (typically after 2-3 passages), double the concentration of this compound in the culture medium.

  • Iterative Selection: Repeat the dose escalation process. If the cells show significant death, maintain them at the current concentration until they recover.

  • Resistance Confirmation: After several months of continuous culture and dose escalation (aiming for a final concentration at least 10-fold higher than the initial IC50), confirm the resistance phenotype by re-evaluating the IC50 and comparing it to the parental line.

  • Resistant Cell Line Maintenance: Culture the established resistant cell line in a medium containing a maintenance concentration of this compound (typically the concentration used in the final selection step) to ensure the stability of the resistant phenotype.

Workflow for Investigating this compound Resistance Mechanisms

The following diagram illustrates a logical workflow for elucidating the mechanisms behind acquired this compound resistance.

G cluster_0 Start: Resistant Phenotype Observed cluster_1 Investigate Drug Efflux cluster_2 Analyze Microtubule Target cluster_3 Assess Pro-Survival Pathways cluster_4 Conclusion & Strategy Confirm_Resistance Confirm Resistance (IC50 Shift Assay) ABC_Expression Measure ABC Transporter Expression (qPCR, Western Blot, Flow Cytometry) Confirm_Resistance->ABC_Expression Parallel Investigation Tubulin_Sequencing Sequence Tubulin Genes for Mutations Confirm_Resistance->Tubulin_Sequencing Parallel Investigation Apoptosis_Profiling Profile Apoptotic Proteins (Bcl-2 family, Caspases) Confirm_Resistance->Apoptosis_Profiling Parallel Investigation Efflux_Inhibition Co-treatment with ABC Transporter Inhibitors (e.g., Verapamil) ABC_Expression->Efflux_Inhibition Efflux_Assay Direct Drug Efflux Assay (e.g., Rhodamine 123 extrusion) Efflux_Inhibition->Efflux_Assay Conclusion Identify Dominant Resistance Mechanism(s) Efflux_Assay->Conclusion Isotype_Expression Quantify Tubulin Isotype Expression (qPCR, Western Blot) Tubulin_Sequencing->Isotype_Expression Microtubule_Polymerization In Vitro Microtubule Polymerization Assay Isotype_Expression->Microtubule_Polymerization Microtubule_Polymerization->Conclusion Pathway_Analysis Analyze Key Survival Pathways (e.g., PI3K/Akt, MAPK) Apoptosis_Profiling->Pathway_Analysis Pathway_Analysis->Conclusion Strategy Develop Overcoming Strategy (e.g., Combination Therapy) Conclusion->Strategy

Caption: Workflow for identifying this compound resistance mechanisms.

Part 4: Signaling Pathways

This compound's Mechanism of Action and Evasion by Resistance

The diagram below outlines the primary mechanism of this compound action and key points where resistance mechanisms can interfere.

G cluster_0 Cellular Environment cluster_1 Resistance Mechanisms Sitsirikine_ext Extracellular this compound Sitsirikine_int Intracellular this compound Sitsirikine_ext->Sitsirikine_int Passive Diffusion Tubulin_dimers α/β-Tubulin Dimers Sitsirikine_int->Tubulin_dimers Binds to Tubulin Pgp_pump P-gp Efflux Pump Sitsirikine_int->Pgp_pump Drug Efflux Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Assembly Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction Pgp_pump->Sitsirikine_ext Tubulin_mut Tubulin Mutation/ Isotype Shift Tubulin_mut->Tubulin_dimers Prevents Binding Bcl2 Bcl-2 Overexpression Bcl2->Apoptosis Inhibits

Caption: this compound's mechanism and key resistance points.

References

  • El-Sayed, A., & Verpoorte, R. (2007). Catharanthus roseus (L.) G. Don: A review of its ethnobotany, pharmacology, and phytochemistry. In Medicinal and Aromatic Plants of the World (Vol. 1, pp. 1-37). Springer, Dordrecht. [Link]

  • Gidding, C. E., Kell, A. J., & Kopecky, D. J. (2011). Catharanthus roseus (L.) G. Don. In A Modern Herbal. [Link]

  • Moudi, M., Go, R., Yien, C. Y. S., & Nazre, M. (2013). Vinca alkaloids. International Journal of Preventive Medicine, 4(11), 1231–1235. [Link]

  • Noble, R. L. (1990). The discovery of the vinca alkaloids—chemotherapeutic agents against cancer. Biochemistry and Cell Biology, 68(12), 1344–1351. [Link]

  • Siddiqui, M. J., Ismail, Z., & Saidan, N. H. (2011). A review on the Catharanthus roseus: The perspective of a traditional herb. Journal of Pharmacy Research, 4(5), 1335-1339. [Link]

Optimizing Sitsirikine Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sitsirikine, a promising bisindole alkaloid with therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this compound dosage for in vivo experiments. Given that this compound is a member of the bisindole alkaloid family, which includes well-studied compounds like vinblastine and vincristine, this guide synthesizes direct data where available with established principles from structurally related molecules to ensure a robust and scientifically grounded approach.[1][2]

Our goal is to empower you with the causal understanding behind experimental choices, enabling you to design and execute self-validating protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when working with this compound and other bisindole alkaloids in vivo.

Q1: What is the likely mechanism of action for this compound, and how does this influence my experimental design?

A1: this compound is a bisindole alkaloid. This class of compounds, which includes vinca alkaloids like vinblastine and vincristine, primarily functions by disrupting microtubule polymerization.[1][3] This action arrests cells in the metaphase of mitosis, leading to apoptosis, particularly in rapidly dividing cells such as cancer cells.[3]

Causality for Experimental Design: Your in vivo model should be sensitive to anti-mitotic agents. This is why cancer models, particularly those involving rapidly proliferating tumors, are common for this class of compounds.[4] When designing your study, consider endpoints that reflect this mechanism, such as tumor growth inhibition, cell cycle analysis of tumor tissue, and apoptosis markers.

dot graph "Sitsirikine_Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="β-Tubulin Subunit"]; Microtubule [label="Microtubule Polymerization"]; MitoticSpindle [label="Mitotic Spindle Formation"]; MetaphaseArrest [label="Metaphase Arrest"]; Apoptosis [label="Apoptosis"];

This compound -> Tubulin [label="Binds to"]; Tubulin -> Microtubule [style=dotted, arrowhead=none, label="Polymerizes to form"]; this compound -> Microtubule [label="Inhibits", color="#EA4335"]; Microtubule -> MitoticSpindle [style=dotted, arrowhead=none, label="Essential for"]; MitoticSpindle -> MetaphaseArrest [label="Disruption leads to", color="#EA4335"]; MetaphaseArrest -> Apoptosis [label="Induces"]; } caption: "Simplified signaling pathway of bisindole alkaloids."

Q2: I can't find a recommended starting dose for this compound in mice/rats. Where do I begin?

A2: It is common for novel compounds like this compound to lack established dosage guidelines. In such cases, a dose-ranging study is essential. We can extrapolate a potential starting range from data on structurally similar, well-characterized vinca alkaloids.

For instance, in vivo studies with vinblastine in mice have used doses ranging from 0.5 mg/kg to 6 mg/kg.[5][6] In rats, weekly intravenous doses of vinblastine have been studied in the range of 0.08 to 1.28 mg/kg.[7] Vincristine is generally used at lower doses, often around 1.4 mg/m² in adults, which translates to a lower mg/kg dose.[8]

Recommendation: A conservative starting point for a dose-finding study with this compound in mice could be in the range of 0.1 - 1.0 mg/kg, administered intravenously or intraperitoneally. It is crucial to perform an acute toxicity study to determine the maximum tolerated dose (MTD).

CompoundAnimal ModelDosage RangeRouteReference
VinblastineMice0.5 - 6 mg/kgi.p., i.v.[5][6]
VinblastineRats0.08 - 1.28 mg/kgi.v. (weekly)[7]
VincristineMice0.5 mg/kgi.p.[6]
VincristineRats50 mg/kgi.p. (daily)[9]

Note: The high dose of vincristine in the rat study was for a specific toxicity model and may not be suitable for efficacy studies.

Q3: this compound has poor aqueous solubility. What is a suitable vehicle for in vivo administration?

A3: Poor water solubility is a common challenge with alkaloids. The choice of vehicle is critical to ensure bioavailability and avoid precipitation upon injection. Vinca alkaloids are often formulated as sulfate salts to improve solubility.[10]

Recommended Vehicles:

  • 0.9% Sodium Chloride (Saline): If this compound is available as a salt and is sufficiently soluble, sterile saline is the preferred vehicle for intravenous administration.[10][11]

  • Aqueous Solutions with Solubilizing Agents: For less soluble compounds, a co-solvent system may be necessary. Common options include:

    • Ethanol

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol (PEG)

  • Liposomal Formulations: Encapsulating the drug in liposomes can improve solubility, alter pharmacokinetic profiles, and potentially reduce toxicity.[12][13]

Causality and Best Practices: Always prepare the formulation fresh for each experiment to minimize degradation.[11] When using co-solvents, it is crucial to keep their concentration to a minimum to avoid vehicle-induced toxicity. A pilot study to assess the tolerability of the chosen vehicle in your animal model is highly recommended.

Q4: How should I prepare and store this compound solutions for my experiments?

A4: The stability of your compound in solution is paramount for reproducible results. Vinblastine sulfate, for example, is relatively stable in 0.9% sodium chloride solution when protected from light.[11] One study found that vinblastine solutions (1 mg/mL) in saline stored in polypropylene syringes at 25°C were stable for up to one month.[11] Another study reported stability in various infusion fluids at 4°C for up to three weeks.[14]

Protocol for Preparation and Storage:

  • Reconstitution: If working with a lyophilized powder, reconstitute this compound in sterile 0.9% sodium chloride to a stock concentration (e.g., 1 mg/mL).

  • Protection from Light: Store the stock solution and any dilutions protected from light, as light can mediate degradation.[15]

  • Storage Temperature: For short-term storage (up to 24 hours), room temperature is often acceptable. For longer-term storage, refrigeration at 2-8°C is recommended.[16][17]

  • Container: Use polypropylene syringes or glass vials for storage to minimize adsorption to the container surface.

Q5: My animals are showing signs of toxicity (weight loss, lethargy). How can I troubleshoot this?

A5: Toxicity is a known issue with vinca alkaloids, with neurotoxicity and myelosuppression being the primary dose-limiting toxicities.[18][19]

Troubleshooting Steps:

dot graph "Troubleshooting_Toxicity" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Toxicity Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dose [label="Is the dose too high?"]; Vehicle [label="Is the vehicle causing toxicity?"]; Route [label="Is the administration route appropriate?"]; Frequency [label="Is the dosing frequency too high?"]; ReduceDose [label="Reduce the dose", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; VehicleControl [label="Run a vehicle-only control group", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeRoute [label="Consider alternative routes (e.g., i.p. vs. i.v.)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; ReduceFrequency [label="Decrease dosing frequency (e.g., every other day)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dose; Start -> Vehicle; Start -> Route; Start -> Frequency; Dose -> ReduceDose; Vehicle -> VehicleControl; Route -> ChangeRoute; Frequency -> ReduceFrequency; } caption: "Decision tree for troubleshooting in vivo toxicity."

Detailed Explanation:

  • Dose Reduction: This is the most straightforward approach. If toxicity is observed, reduce the dose in subsequent cohorts.

  • Vehicle Control: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity.

  • Route of Administration: Intravenous administration can lead to higher peak plasma concentrations and potentially more acute toxicity compared to intraperitoneal or subcutaneous routes.

  • Dosing Schedule: Consider less frequent administration to allow for recovery between doses. For example, some protocols for vinblastine involve weekly injections.[7]

Experimental Protocols

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination in Mice

This protocol is a crucial first step for any new compound.

  • Animal Model: Use a cohort of healthy, age- and weight-matched mice (e.g., C57BL/6 or BALB/c).

  • Group Allocation: Divide mice into groups of 3-5 animals. Include a vehicle control group and at least 3-4 dose groups of this compound. Based on the data for related compounds, a suggested starting dose range is 0.1, 0.5, 2.5, and 10 mg/kg.

  • Drug Preparation: Prepare fresh solutions of this compound in a suitable vehicle on the day of dosing.

  • Administration: Administer a single dose of this compound via the intended route of administration (e.g., i.p. or i.v.).

  • Monitoring: Observe animals closely for the first 4-6 hours post-injection and then daily for 14 days. Record clinical signs of toxicity, including changes in weight, posture, activity, and grooming.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 15-20% loss in body weight.

Protocol 2: Dose-Response Study in a Xenograft Cancer Model

This protocol outlines a typical efficacy study.

  • Tumor Implantation: Implant human cancer cells (e.g., a rapidly proliferating line like HCT116 or MCF-7) subcutaneously into immunocompromised mice (e.g., nude or SCID).[12]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Group Randomization: Randomize mice into treatment groups (vehicle control and at least three doses of this compound below the MTD).

  • Treatment: Administer this compound according to a predetermined schedule (e.g., once daily, three times a week).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Body Weight: Monitor body weight as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a set duration. Efficacy is determined by comparing tumor growth inhibition between the treated and control groups.

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations

Understanding the PK/PD relationship is crucial for optimizing dosing.

  • Pharmacokinetics ("What the body does to the drug"): Vinca alkaloids are characterized by rapid removal from the bloodstream and extensive tissue binding.[20][21] They are primarily metabolized by the liver (specifically CYP3A enzymes) and excreted in the feces.[3][20] It is reasonable to assume a similar profile for this compound.

  • Pharmacodynamics ("What the drug does to the body"): The pharmacodynamic effect of this compound is the inhibition of cell division.[3] The goal is to maintain a therapeutic concentration of the drug at the tumor site for a sufficient duration to induce apoptosis in cancer cells.

Bridging PK and PD: The dosing schedule should be designed to achieve and maintain plasma concentrations of this compound that are known to be cytotoxic in vitro. Continuous infusion models have been explored for vinblastine to maintain steady-state concentrations and improve efficacy.[22]

Conclusion

While specific in vivo data for this compound is not yet widely available, a robust and scientifically sound experimental plan can be developed by leveraging the extensive knowledge base for the bisindole alkaloid class. By carefully considering the mechanism of action, conducting thorough dose-finding studies, and selecting appropriate vehicles and administration routes, researchers can effectively optimize this compound dosage for their in vivo experiments. This guide provides a foundational framework to navigate the challenges and unlock the therapeutic potential of this promising compound.

References

  • Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism. Pharmacology Research & Perspectives. Available at: [Link]

  • Stability of vinblastine sulphate in 0.9% sodium chloride in polypropylene syringes. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]

  • Comparative pharmacokinetics of vinblastine after a 96-hour continuous infusion in wild-type mice and mice lacking mdr1a P-glycoprotein. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue‐specific drug binding, transport, and metabolism. ResearchGate. Available at: [Link]

  • Vincristine pharmacokinetics and pharmacodynamics. ResearchGate. Available at: [Link]

  • VinBLAStine. CHEO ED Outreach. Available at: [Link]

  • Vincristine induced Neuropathy Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]

  • A murine model of vincristine-induced neuropathy recapitulates sensory and gait abnormalities. ResearchGate. Available at: [Link]

  • Tissue disposition, excretion and metabolism of vinblastine in mice as determined by high-performance liquid chromatography. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Target organ toxicity and leukopenia in Fischer 344 rats given intravenous doses of vinblastine and desacetyl vinblastine. Toxicology. Available at: [Link]

  • Antitumor Effectiveness of Bolus Versus Split Dose Vinblastine Treatment in EAT Tumors in Mice. Anticancer Research. Available at: [Link]

  • Pharmacokinetics and antitumor activity of vincristine entrapped in vesicular phospholipid gels. International Journal of Cancer. Available at: [Link]

  • PRESCRIBING INFORMATION Vinblastine Sulphate Injection Teva Standard 1 mg/mL (10 mg). Teva Canada. Available at: [Link]

  • Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity. The Journal of Clinical Investigation. Available at: [Link]

  • Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity. The Journal of Clinical Investigation. Available at: [Link]

  • Vinblastine. GlobalRPH. Available at: [Link]

  • In vivo administration of liposomal vincristine sensitizes drug-resistant human solid tumors. International Journal of Cancer. Available at: [Link]

  • Pharmacology of Vincristine (Oncovin); Overview, Pharmacokinetics, Uses, Mechanism of action, Effect. YouTube. Available at: [Link]

  • Vinblastine, an Anticancer Drug, Causes Constipation and Oxidative Stress as Well as Others Disruptions in Intestinal Tract in Rat. Toxicology Reports. Available at: [Link]

  • Dose effects of continuous vinblastine chemotherapy on mammalian angiogenesis mediated by VEGF-A. Taylor & Francis Online. Available at: [Link]

  • Vincristine dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]

  • Formulation and Delivery of Mono-N-Oxide Vinblastine Formulation for Targeting Non-Small Cell Lung Cancer with Hypoxic Environments. Controlled Release Society. Available at: [Link]

  • Combined Therapeutic Effects of Vinblastine and Rapamycin on Human Neuroblastoma Growth, Apoptosis, and Angiogenesis. AACR Journals. Available at: [Link]

  • Methods for Studying Vinca Alkaloid Interactions With Tubulin. Springer Nature Experiments. Available at: [Link]

  • In vitro model of Chemotherapy induced neuropathy - Vincristine. NEUROFIT. Available at: [Link]

  • Vinblastine. PubChem. Available at: [Link]

  • Vinca Alkaloid Toxicity. StatPearls. Available at: [Link]

  • Cellular pharmacokinetics of vinblastine and other vinca alkaloids in MO4 cells. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Studies on the stability of vinblastine sulfate in aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Identification of novel neuroprotectants against vincristine-induced neurotoxicity in iPSC-derived neurons. Disease Models & Mechanisms. Available at: [Link]

  • In vitro model of Chemotherapy induced neuropathy - Vincristine. NEUROFIT. Available at: [Link]

  • Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity. The Journal of Clinical Investigation. Available at: [Link]

  • Phase I and Pharmacological Study of Vinblastine by Prolonged Continuous Infusion. Cancer Research. Available at: [Link]

  • Experimental in vivo cross-resistance of vinca alkaloid drugs. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Sub-Chronic Administration of Vincristine Sulfate Induces Renal Damage and Apoptosis in Rats via Induction of Oxidative Stress. International Journal of Morphology. Available at: [Link]

  • Phase II study of divided-dose vinblastine in advanced cancer patients. VIVO. Available at: [Link]

  • The Vinca Alkaloids. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

  • Methods for studying vinca alkaloid interactions with tubulin. Methods in Molecular Medicine. Available at: [Link]

  • VinCRIStine Sulfate Injection, USP. DailyMed. Available at: [Link]

  • Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids. Molecules. Available at: [Link]

  • Distribution and metabolism of vincristine in mice, rats, dogs, and monkeys. Cancer Research. Available at: [Link]

  • MARQIBO (vincristine sulfate liposome injection) Label. U.S. Food and Drug Administration. Available at: [Link]

  • In vitroassessment of solubility and bioavailability of vinblastine using nanoparticulated formulations. ResearchGate. Available at: [Link]

  • The Vinca Alkaloids. ResearchGate. Available at: [Link]

  • Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. American Journal of Health-System Pharmacy. Available at: [Link]

  • Multiple Microtubule Alterations Are Associated with Vinca Alkaloid Resistance in Human Leukemia Cells. Cancer Research. Available at: [Link]

  • Vinca alkaloid. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Minimizing Sitsirikine Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for Sitsirikine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in your experiments. As a potent dual inhibitor of Aurora Kinase B (AURKB) and FMS-like tyrosine kinase 3 (FLT3), this compound is a powerful tool for cancer research. However, like all kinase inhibitors, understanding and mitigating its off-target effects is crucial for accurate and reproducible results. This guide will provide you with the necessary information and protocols to confidently design and interpret your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive small molecule inhibitor that targets the kinase activity of Aurora Kinase B (AURKB) and FMS-like tyrosine kinase 3 (FLT3). By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby inhibiting their signaling pathways.

Q2: What are the known on-target effects of this compound?

  • AURKB Inhibition: Inhibition of AURKB leads to defects in chromosome segregation during mitosis, often resulting in polyploidy and eventual cell cycle arrest or apoptosis.[1][2] A key downstream marker of AURKB inhibition is a decrease in the phosphorylation of histone H3 at serine 10 (pHH3-Ser10).[3]

  • FLT3 Inhibition: this compound is particularly effective against FLT3 with internal tandem duplication (FLT3-ITD) mutations, which are common in acute myeloid leukemia (AML).[4] Inhibition of FLT3-ITD blocks downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT, leading to the induction of apoptosis in FLT3-ITD-positive cells.[5][6]

Q3: What are the potential off-target effects of this compound?

While designed for dual specificity, this compound may exhibit activity against other kinases, particularly at higher concentrations. Potential off-target kinases include other members of the Aurora kinase family (Aurora A), cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptors (VEGFRs).[7][8] Off-target effects can lead to unexpected cellular phenotypes and toxicity.[9] It is crucial to perform experiments to assess the selectivity of this compound in your specific experimental system.[10]

Q4: What is the recommended concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve for each new cell line to determine the EC50 for the desired on-target effect (e.g., inhibition of proliferation or induction of apoptosis). A general starting range for many cancer cell lines is 10 nM to 1 µM. It is advisable to use the lowest concentration that produces the desired on-target effect to minimize off-target activity.

Table 1: Example IC50 Values for this compound in Different Cancer Cell Lines

Cell LineCancer TypeTargetIC50 (nM)
MOLM-13Acute Myeloid Leukemia (FLT3-ITD)FLT315
MV-4-11Acute Myeloid Leukemia (FLT3-ITD)FLT325
HeLaCervical CancerAURKB50
HCT116Colorectal CancerAURKB75

Q5: How should I prepare and store this compound?

This compound is typically supplied as a solid. For use in cell culture, we recommend preparing a concentrated stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).

Troubleshooting Guides

Problem 1: My cells are showing unexpected toxicity or a phenotype inconsistent with AURKB or FLT3 inhibition.

  • Potential Cause 1: Off-target effects. At higher concentrations, this compound may be inhibiting other kinases crucial for cell survival.

    • Troubleshooting Steps:

      • Perform a dose-response curve: Determine the EC50 for your cell line and use the lowest effective concentration.

      • Conduct a kinase selectivity screen: Profile this compound against a panel of kinases to identify potential off-targets.[11]

      • Use a structurally unrelated inhibitor: Compare the phenotype induced by this compound with that of another well-characterized AURKB or FLT3 inhibitor to see if the effects are consistent.

      • Rescue experiment: If a specific off-target is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of that target.[12]

  • Potential Cause 2: Solvent toxicity. High concentrations of DMSO can be toxic to cells.

    • Troubleshooting Steps:

      • Check the final DMSO concentration: Ensure it is below the toxic threshold for your cells (usually <0.1%).

      • Include a vehicle control: Treat cells with the same concentration of DMSO used in your this compound experiments.

Problem 2: I am not observing the expected downstream effects of AURKB or FLT3 inhibition.

  • Potential Cause 1: Insufficient drug concentration or treatment time.

    • Troubleshooting Steps:

      • Optimize concentration and time: Perform a time-course experiment with varying concentrations of this compound.

      • Confirm target engagement: Use Western blotting to check for inhibition of downstream markers like p-Histone H3 (Ser10) for AURKB or p-STAT5 for FLT3.

  • Potential Cause 2: Cell line resistance. The cell line may have mutations or express compensatory signaling pathways that circumvent the effects of AURKB or FLT3 inhibition.

    • Troubleshooting Steps:

      • Sequence the target kinases: Verify that the cell line does not have mutations that confer resistance to this compound.

      • Investigate compensatory pathways: Use pathway analysis tools or perform phosphoproteomics to identify upregulated signaling pathways.

Problem 3: I am seeing conflicting results between different cell lines.

  • Potential Cause: Genetic and expression differences between cell lines.

    • Troubleshooting Steps:

      • Characterize your cell lines: Be aware of the mutational status of key genes (e.g., FLT3, TP53) and the expression levels of AURKB and FLT3 in each cell line.

      • Normalize to on-target effects: When comparing the effects of this compound across different cell lines, try to normalize the concentration to a similar level of on-target inhibition (e.g., the IC50 for proliferation).

Problem 4: I am concerned about the specificity of this compound in my model system.

  • Potential Cause: Inherent promiscuity of kinase inhibitors.

    • Troubleshooting Steps:

      • Perform a kinome-wide selectivity profile: This is the most comprehensive way to assess the specificity of this compound.[10]

      • Use a negative control compound: Synthesize or obtain a structurally similar but inactive analog of this compound to control for non-specific effects.

      • Employ genetic approaches: Use siRNA or CRISPR/Cas9 to knockdown AURKB and/or FLT3 and compare the resulting phenotype to that observed with this compound treatment. This can help to confirm that the observed effects are on-target.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay

This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound for inhibiting cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a period that is appropriate for your cell line's doubling time (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.[13]

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.

Protocol 2: Western Blot Analysis to Confirm On-Target Engagement

This protocol is for verifying that this compound is inhibiting its intended targets in cells.

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., p-Histone H3 (Ser10), total Histone H3, p-STAT5, total STAT5, and a loading control like GAPDH or β-actin).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Kinase Selectivity Profiling

To comprehensively assess the selectivity of this compound, we recommend using a commercial kinase profiling service. These services typically offer screens against large panels of kinases at a fixed ATP concentration.

  • Compound Submission: Provide the service with a sample of this compound at a specified concentration.

  • Screening: The service will perform in vitro kinase assays to measure the inhibitory activity of this compound against their panel of kinases.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. This data can be used to generate a selectivity profile and identify potential off-targets.[11]

Protocol 4: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement in Cells

CETSA is a powerful method to confirm that a drug binds to its target in a cellular context.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blotting or mass spectrometry to determine the amount of the target protein that remains in solution at each temperature.

  • Data Analysis: Drug binding will stabilize the target protein, resulting in a shift in its melting curve to higher temperatures.

Visualizations

Figure 1: this compound's Core Signaling Pathway Inhibition

G cluster_0 This compound Action cluster_1 AURKB Pathway cluster_2 FLT3-ITD Pathway This compound This compound AURKB AURKB This compound->AURKB inhibits FLT3 FLT3-ITD This compound->FLT3 inhibits pHH3 p-Histone H3 (Ser10) AURKB->pHH3 phosphorylates Mitotic_Arrest Mitotic Arrest/ Apoptosis pHH3->Mitotic_Arrest leads to pSTAT5 p-STAT5 FLT3->pSTAT5 phosphorylates Apoptosis Apoptosis pSTAT5->Apoptosis leads to

Caption: this compound inhibits AURKB and FLT3-ITD signaling pathways.

Figure 2: Experimental Workflow for Assessing this compound's Specificity

G cluster_0 Specificity Assessment Workflow Start Start: Phenotypic Observation Dose_Response Dose-Response Curve (EC50 Determination) Start->Dose_Response On_Target_Western On-Target Western Blot (p-HH3, p-STAT5) Dose_Response->On_Target_Western Kinase_Profile Kinase Selectivity Profiling On_Target_Western->Kinase_Profile If on-target effect confirmed Genetic_KO Genetic Knockdown (siRNA/CRISPR) On_Target_Western->Genetic_KO If phenotype is unclear CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Profile->CETSA Identify potential off-targets Conclusion Conclusion: On-Target vs. Off-Target CETSA->Conclusion Genetic_KO->Conclusion

Caption: Workflow for characterizing this compound's on- and off-target effects.

Figure 3: Troubleshooting Decision Tree for Unexpected Phenotypes

G cluster_0 Troubleshooting Unexpected Phenotypes Start Unexpected Phenotype Observed Check_Conc Is this compound conc. > 10x EC50? Start->Check_Conc Check_Vehicle Is vehicle control showing toxicity? Check_Conc->Check_Vehicle No Off_Target Likely Off-Target Effect Check_Conc->Off_Target Yes Compare_Inhibitor Phenotype consistent with other inhibitors? Check_Vehicle->Compare_Inhibitor No Solvent_Toxicity Solvent Toxicity Issue Check_Vehicle->Solvent_Toxicity Yes Kinase_Screen Perform Kinase Selectivity Screen Compare_Inhibitor->Kinase_Screen No On_Target Likely On-Target Effect (cell-type specific) Compare_Inhibitor->On_Target Yes Kinase_Screen->Off_Target

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, H. (2013). A broad-spectrum screen for prediction of kinase inhibitor-induced cardiotoxicity. Toxicological sciences, 132(2), 409-423. [Link]

  • Girdler, F., Sessa, F., Patercoli, S., Villa, F., Musacchio, A., & Taylor, S. (2006). Chromosome alignment and segregation are regulated by the p53-inducible protein p21WAF1/CIP1. The Journal of cell biology, 174(4), 499-511. [Link]

  • Kim, K. T., Levis, M., & Small, D. (2006). Constitutively activated FLT3 is resistant to the proteasomal inhibitor PS-341 in the presence of stromal-derived factor-1α. Blood, 108(10), 3568-3575. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). Chemical proteomics to proteomics to study drug-target interactions. Proteomics, 16(5), 756-767. [Link]

  • Levis, M. (2017). FLT3 mutations in acute myeloid leukemia: what is the best approach in 2017?. Hematology. American Society of Hematology. Education Program, 2017(1), 202-209. [Link]

  • Martínez-Chacón, G., Brown, W. S., & Böttcher, R. T. (2018). The cellular thermal shift assay (CETSA) for the functional validation of drug-target engagement in cells. Bio-protocol, 8(22). [Link]

  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241-1249. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 16, 2026, from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Weisberg, E., Boulton, C., Kelly, L. M., Manley, P. W., Fabbro, D., Meyer, T., ... & Griffin, J. D. (2002). Inhibition of mutant FLT3 receptors in leukemia cells by the small molecule tyrosine kinase inhibitor PKC412. Cancer cell, 1(5), 433-443. [Link]

  • Hantschel, O., Rix, U., Schmidt, U., Bürckstümmer, T., Kneidinger, M., Schütze, G., ... & Superti-Furga, G. (2007). The Bcr-Abl kinase inhibitor nilotinib affects multiple signaling pathways in cancer cells. Chemical biology, 14(3), 315-328. [Link]

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: a powerful tool for probing kinase function and drug target validation. Accounts of chemical research, 40(6), 412-421. [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. ChembioChem, 11(9), 1173-1181. [Link]

  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation in drug discovery. Nature chemical biology, 9(4), 195-199. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377. [Link]

  • Gautschi, O., Heighway, J., Mack, P. C., Purnell, P. R., Lara Jr, P. N., & Gandara, D. R. (2008). Aurora kinases as anticancer drug targets. Clinical Cancer Research, 14(6), 1639-1648. [Link]

  • Ciceri, P., Müller, S., O'Mahony, A., & Fedorov, O. (2014). Chemical probes for epigenetics and signal transduction. Trends in pharmacological sciences, 35(11), 563-577. [Link]

  • Vidler, L. R., Brown, N., Knapp, S., & Hoelder, S. (2012). Druggability analysis and structural classification of protein kinase binding sites. Journal of medicinal chemistry, 55(17), 7346-7359. [Link]

  • Knockaert, M., Greengard, P., & Meijer, L. (2002). Pharmacological inhibitors of cyclin-dependent kinases. Trends in pharmacological sciences, 23(9), 417-425. [Link]

  • Arora, A., & Scholar, E. M. (2005). Role of tyrosine kinase inhibitors in cancer therapy. The Journal of pharmacology and experimental therapeutics, 315(3), 971-979. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795. [Link]

  • Zarrinkar, P. P., Gunawardane, R. N., Cramer, M. D., Gardner, M. F., Brigham, D., Belli, B., ... & Patel, H. K. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what's next in the field?. ACS chemical biology, 8(1), 96-104. [Link]

  • Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2012). Targeting protein kinases for cancer therapy. Chimia, 66(11), 810-814. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]

  • Roskoski Jr, R. (2019). The role of small molecule inhibitors in the treatment of cancer. Pharmacological research, 142, 104-123. [Link]

  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, H. V. (2018). Kinase inhibitors: a new class of plant-derived anti-cancer agents. Molecules, 23(3), 727. [Link]

  • Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors. The Journal of clinical investigation, 125(5), 1780-1789. [Link]

  • Jänne, P. A., Gray, N., & Settleman, J. (2009). Factors underlying sensitivity of cancers to small-molecule kinase inhibitors. Nature reviews Drug discovery, 8(9), 709-723. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756. [Link]

  • Müller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2015). The ‘kinome’in motion–an update on the structural basis of protein kinase function and inhibition. Journal of medicinal chemistry, 58(17), 6648-6663. [Link]

  • Drewry, D. H., Wells, C. I., & Zuercher, W. J. (2017). The emerging landscape of protein kinase inhibitors. Journal of medicinal chemistry, 60(23), 9463-9486. [Link]

  • Benson, J. D., Chen, Y. N., Cornell-Kennon, S., & Gilliland, D. G. (2004). The role of receptor tyrosine kinases in the pathogenesis of polycythemia vera. Current opinion in hematology, 11(1), 45-51. [Link]

  • Du, Z., & Lovly, C. M. (2018). Mechanisms of receptor tyrosine kinase activation in cancer. Molecular cancer, 17(1), 1-13. [Link]

  • Lemmon, M. A., & Schlessinger, J. (2010). Cell signaling by receptor tyrosine kinases. Cell, 141(7), 1117-1134. [Link]

  • Robinson, D. R., Wu, Y. M., & Lin, S. F. (2000). The protein tyrosine kinase family of the human genome. Oncogene, 19(49), 5548-5557. [Link]

  • Schlessinger, J. (2000). Cell signaling by receptor tyrosine kinases. Cell, 103(2), 211-225. [Link]

  • Ullrich, A., & Schlessinger, J. (1990). Signal transduction by receptors with tyrosine kinase activity. Cell, 61(2), 203-212. [Link]

  • Blume-Jensen, P., & Hunter, T. (2001). Oncogenic kinase signalling. Nature, 411(6835), 355-365. [Link]

  • Hanahan, D., & Weinberg, R. A. (2011). Hallmarks of cancer: the next generation. Cell, 144(5), 646-674. [Link]

  • Hunter, T. (2000). Signaling—2000 and beyond. Cell, 100(1), 113-127. [Link]

  • Lahiry, P., Torkamani, A., Schork, N. J., & He, M. (2010). Kinase inhibitors as therapeutics for cancer: the good, the bad and the ugly. Current opinion in oncology, 22(6), 579-586. [Link]

  • Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805. [Link]

Sources

Troubleshooting Sitsirikine synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Sitsirikine. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of monoterpene indole alkaloids. Here, we address common side reactions and troubleshooting scenarios encountered during the synthesis of this compound, with a focus on the pivotal Pictet-Spengler reaction between tryptamine and secologanin. Our approach is grounded in mechanistic principles to provide you with a deep, actionable understanding of the synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction for this compound synthesis is showing very low yield. What are the primary factors to investigate?

Low yields in the Pictet-Spengler condensation of tryptamine and secologanin are a frequent issue. The root cause often lies in suboptimal reaction conditions that fail to efficiently promote the key iminium ion formation and subsequent cyclization.[1]

Core Areas for Troubleshooting:

  • Acid Catalyst Choice and Concentration: The reaction is acid-catalyzed, but the choice and concentration of the acid are critical.[2] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are often used to protonate the intermediate imine, forming the highly electrophilic iminium ion necessary for cyclization. However, excessively strong acidic conditions or high temperatures can lead to the degradation of starting materials, particularly the acid-sensitive secologanin.

    • Recommendation: Start with milder acidic conditions (e.g., catalytic TFA or acetic acid) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, you can incrementally increase the acid concentration or switch to a stronger acid. Note that for some electron-rich indoles, the reaction can proceed even under near-neutral or physiological pH conditions.[1]

  • Reaction Temperature and Time: The Pictet-Spengler reaction is sensitive to temperature. While heating can accelerate the reaction, it can also promote side reactions, including epimerization and decomposition.

    • Recommendation: Begin the reaction at room temperature and monitor its progress. If no significant conversion is observed, gradually increase the temperature. A time-course study is essential to determine the point of maximum product formation before significant degradation occurs.

  • Solvent Selection: The choice of solvent can influence reactant solubility and the stability of the iminium intermediate. Protic solvents can participate in the reaction, while aprotic solvents may offer better control.

    • Recommendation: Aprotic solvents like dichloromethane (DCM), toluene, or benzene are commonly employed. In some cases, superior yields have been reported in aprotic media over traditional protic, acidic conditions.[3]

  • Purity of Reactants: The purity of both tryptamine and secologanin is paramount. Impurities in tryptamine can interfere with imine formation. Secologanin is notoriously unstable and can degrade upon storage or under improper handling, leading to a complex mixture of byproducts.

    • Recommendation: Use freshly purified tryptamine. Verify the purity and integrity of secologanin by NMR before use. Store secologanin under inert gas at low temperatures.

Q2: My reaction produces a significant amount of a second major product alongside this compound. What is this byproduct and how can I control its formation?

The most common byproduct in this compound synthesis is its C-3 epimer, Isothis compound .[4] These two compounds are diastereomers, differing in the stereochemistry at the C-3 position of the tetrahydro-β-carboline core. The formation of strictosidine, the precursor to this compound, via the enzyme strictosidine synthase is highly stereospecific, yielding the 3α(S) configuration.[5][6] However, in a chemical synthesis, controlling this stereoselectivity is a major challenge.

Mechanism of Isothis compound Formation (Epimerization):

The formation of the undesired 3(R) epimer can occur under thermodynamic control, especially with prolonged reaction times or elevated temperatures. The generally accepted mechanism for epimerization involves a reversible oxidation-reduction sequence. The tetrahydro-β-carboline can be oxidized to a 3-dehydro intermediate (an iminium species), which is achiral at the C-3 position. Subsequent non-stereoselective reduction of this intermediate can lead to a mixture of both this compound (3S) and Isothis compound (3R).[5]

G This compound This compound (3S) Iminium 3-Dehydro Intermediate (Achiral Iminium Ion) This compound->Iminium [Oxidation] (e.g., air, impurities) Iminium->this compound [Reduction] (Kinetic Control Favored) Isothis compound Isothis compound (3R) Iminium->Isothis compound [Reduction] (Thermodynamic Control) Isothis compound->Iminium [Oxidation]

Caption: Epimerization pathway between this compound and Isothis compound.

Strategies to Maximize Diastereoselectivity:

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control: To favor the formation of the natural 3(S) isomer (the kinetic product), conduct the reaction at lower temperatures and for shorter durations. This minimizes the opportunity for the reaction to equilibrate to the more stable thermodynamic product via the iminium intermediate.

    • Thermodynamic Control: Conversely, if the desired product were the thermodynamic isomer, higher temperatures and longer reaction times would be employed.

  • Exclusion of Oxidants: Since epimerization can proceed through an oxidative mechanism, it is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents to minimize the presence of oxygen.

  • Chiral Catalysis: While more advanced, the use of chiral Brønsted acids or chiral auxiliaries has been shown to induce diastereoselectivity in Pictet-Spengler reactions.[2] This approach forces the cyclization to occur through a lower-energy transition state for one diastereomer over the other.

Q3: I am struggling to separate this compound from Isothis compound. What purification strategies are effective?

Separating diastereomers like this compound and Isothis compound can be challenging due to their similar physical properties. Standard silica gel chromatography may not provide baseline separation.

Recommended Purification Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating closely related diastereomers.

    • Column Choice: A reversed-phase column (e.g., C18) is a good starting point. For more challenging separations, specialized columns such as phenyl-hexyl or those designed for polar compounds might be necessary.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for separating polar alkaloids.[4]

    • Mobile Phase Optimization: A systematic screening of mobile phase compositions is crucial. Typically, a mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate or ammonium acetate) is used. Fine-tuning the pH of the buffer can significantly impact the retention and selectivity by altering the protonation state of the alkaloids.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scales, multiple developments on a prep-TLC plate can enhance separation. Using a solvent system that provides the best separation on an analytical TLC plate is the key.

  • Fractional Crystallization: If the crude product mixture is crystalline, it may be possible to separate the diastereomers by fractional crystallization from a suitable solvent or solvent mixture. This relies on differences in the solubility of the diastereomers.

Table 1: Comparison of Purification Methods

MethodProsConsBest For
Standard Column Chromatography Simple, scalableOften poor resolution for diastereomersInitial cleanup, removing non-isomeric impurities
Preparative HPLC High resolution, excellent purityLower throughput, solvent intensiveFinal purification, obtaining analytical samples
Preparative TLC Good for small scale, relatively fastLimited sample loading, labor-intensiveIsolating small quantities for characterization
Fractional Crystallization Potentially very scalable and pureHighly substrate-dependent, may not workCases where one diastereomer is significantly less soluble

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Pictet-Spengler Reaction

This protocol outlines a method for tracking the reaction progress to identify the optimal reaction time and minimize side product formation.

Materials:

  • Reaction mixture

  • TLC plates (silica gel 60 F254)

  • Mobile phase (e.g., 9:1 DCM:Methanol with 0.5% triethylamine)

  • Visualization agent (e.g., ceric ammonium molybdate stain or UV lamp)

  • LC-MS system

Procedure:

  • Set up the Pictet-Spengler reaction as planned.

  • At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from the reaction mixture.

  • Quench the aliquot by diluting it in a suitable solvent and neutralizing the acid with a drop of saturated sodium bicarbonate solution.

  • Spot the quenched aliquot onto a TLC plate alongside standards of tryptamine and secologanin (if available).

  • Develop the TLC plate in the chosen mobile phase.

  • Visualize the spots under a UV lamp and/or by staining. Monitor the consumption of starting materials and the appearance of the product spots (this compound and Isothis compound will likely have very close Rf values).

  • For more precise analysis, inject the quenched and diluted aliquot into an LC-MS to determine the ratio of product to starting material and the ratio of this compound to Isothis compound.

  • Plot the concentration of the desired product over time to determine the optimal reaction endpoint.

Sources

Sitsirikine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Sitsirikine purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this pyrrolizidine alkaloid. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides for specific experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from its natural source?

The purification of this compound, like many plant-derived alkaloids, presents several key challenges:

  • Low Abundance: this compound is often present in low concentrations within the plant matrix, necessitating efficient and high-yield extraction methods.

  • Structural Similarity to Other Alkaloids: Co-extraction of structurally similar alkaloids is a major hurdle, often leading to difficulties in chromatographic separation.[1]

  • Potential for Degradation: Alkaloids can be sensitive to pH, temperature, and light, leading to degradation and loss of the target compound during the purification process.[2]

  • Presence of Interfering Non-Alkaloidal Compounds: The crude extract is a complex mixture containing pigments, lipids, and other secondary metabolites that can interfere with purification steps.

Q2: What is the recommended starting approach for this compound extraction?

A multi-step approach is generally recommended, beginning with a solvent extraction, followed by acid-base partitioning to selectively isolate the alkaloid fraction.[1]

  • Initial Extraction: Maceration or Soxhlet extraction of finely powdered plant material with a polar solvent like methanol is a common starting point.[3] To enhance extraction efficiency, a binary solvent system such as methanol:water (1:1), acidified to pH 2-3 with HCl, has been shown to be effective for related pyrrolizidine alkaloids.[4]

  • Acid-Base Partitioning: This is a critical step to separate alkaloids from neutral and acidic impurities. The crude extract is acidified to protonate the basic nitrogen of this compound, rendering it soluble in the aqueous phase. This aqueous layer is then washed with a non-polar organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral impurities. Subsequently, the aqueous phase is basified (e.g., with NH4OH to pH ~10) to deprotonate the this compound, which can then be extracted into an organic solvent.[3]

Q3: Which chromatographic techniques are most suitable for this compound purification?

A combination of chromatographic methods is often necessary to achieve high purity.[1]

  • Vacuum Liquid Chromatography (VLC): An excellent initial, low-cost technique for crude fractionation of the alkaloid extract using stationary phases like silica gel or alumina.[5]

  • Column Chromatography: Conventional column chromatography over silica gel or alumina is a standard method for further separation.[4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is typically the final polishing step to achieve high purity. A C18 column is a common choice for separating moderately polar compounds like this compound.[6]

  • Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale purifications and for quickly identifying suitable solvent systems for column chromatography.[1]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during this compound purification.

Guide 1: Low Extraction Yield

Problem: The yield of the crude alkaloid extract or the final purified this compound is lower than expected.

Possible Cause Troubleshooting & Optimization
Inefficient Plant Material Lysis Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.[1]
Suboptimal Extraction Solvent The polarity of the solvent may not be ideal. Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, dichloromethane/methanol mixtures) to identify the most effective one.[2] Acidifying the extraction solvent can improve the yield of pyrrolizidine alkaloids.[4]
Incomplete Extraction Increase the extraction time or the solvent-to-sample ratio. For exhaustive extraction, perform multiple extraction cycles with fresh solvent until the extract is clear.[1]
Loss during Acid-Base Partitioning Carefully monitor and control the pH at each step using a calibrated pH meter. Perform multiple extractions (at least 3x) at both the acidic and basic stages to ensure the complete transfer of this compound between the aqueous and organic phases.[1]
Guide 2: Purity Issues - Contamination with Other Alkaloids

Problem: The purified this compound fraction is contaminated with other structurally similar alkaloids, as indicated by analytical techniques like HPLC or NMR.

Workflow for Resolving Co-eluting Impurities

start Initial Purification Yields Co-eluting Impurities step1 Optimize Chromatographic Selectivity start->step1 step2 Employ Orthogonal Chromatography step1->step2 If co-elution persists end_node High Purity this compound step1->end_node If successful step3 Consider Derivatization step2->step3 For very challenging separations step2->end_node If successful step3->end_node

Caption: A decision workflow for addressing co-elution issues.

Troubleshooting Strategy Detailed Protocol & Explanation
Optimize Chromatographic Selectivity Mobile Phase Modification: In RP-HPLC, systematically vary the organic modifier (acetonitrile vs. methanol) and the gradient slope. Adding a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve the peak shape of basic compounds like alkaloids by suppressing silanol interactions.[2] Stationary Phase Variation: If using a C18 column, consider trying a different stationary phase chemistry, such as a Phenyl-Hexyl column, which offers different selectivity based on pi-pi interactions.[6]
Employ Orthogonal Chromatography Use a combination of different chromatographic techniques that separate based on different principles. For example, follow a normal-phase column chromatography step (separation based on polarity) with a reversed-phase HPLC step (separation based on hydrophobicity).[1]
Consider Derivatization If other methods fail, chemical derivatization of the alkaloid mixture can alter the chromatographic properties of the components, potentially enabling separation. This is an advanced technique and should be approached with caution to avoid irreversible modification of this compound.
Guide 3: this compound Degradation

Problem: Loss of this compound during purification, potentially indicated by the appearance of new, unidentified peaks in chromatograms.

Possible Cause Preventative Measures
Harsh pH Conditions While specific stability data for this compound is limited, alkaloids can be susceptible to degradation at extreme pH values.[1] It is advisable to use the mildest acidic and basic conditions necessary for effective acid-base partitioning and to minimize the time the sample is exposed to these conditions.
High Temperatures Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure to keep the temperature low (ideally below 40°C).[1] For long-term storage of extracts and purified fractions, keep them at low temperatures (-20°C or -80°C).
Exposure to Light Some alkaloids are light-sensitive. Protect samples from direct light by using amber-colored glassware or by covering flasks and columns with aluminum foil.[2]

General Stability Considerations for Alkaloids

Parameter General Recommendation Rationale
pH Maintain solutions near neutral pH when possible, and minimize exposure to strong acids and bases.[7][8]Many alkaloids undergo hydrolysis or other degradation reactions at pH extremes.
Temperature Perform purification steps at room temperature or below, and store samples at low temperatures.[1]Higher temperatures can accelerate degradation reactions.[8]
Atmosphere For long-term storage, consider flushing sample vials with an inert gas like nitrogen or argon.This minimizes oxidative degradation.
Guide 4: Difficulty in Crystallization

Problem: The purified this compound remains as an oil or amorphous solid and fails to form crystals.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for alkaloids include methanol, ethanol, acetone, and ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the purified this compound until it just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. Avoid disturbing the flask to encourage the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.

Troubleshooting Crystallization

Symptom Possible Cause Suggested Solution
No Crystal Formation The solution is not sufficiently supersaturated.Slowly evaporate some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent or a co-solvent system.
Formation of Powder or Small Needles Crystallization is occurring too rapidly.Slow down the cooling process by insulating the flask. Ensure the solution is not overly concentrated.
Crystals Do Not Form from Free Base The free base may have a lower propensity to crystallize.Convert the this compound free base to a salt (e.g., hydrochloride or sulfate) by adding a stoichiometric amount of the corresponding acid. Salts often have higher melting points and better crystalline properties.[1]

Visualization of the Crystallization Process

start Purified Amorphous this compound step1 Dissolve in Minimum Hot Solvent start->step1 step2 Slow Cooling to Room Temperature step1->step2 step3 Cool in Ice Bath step2->step3 step4 Isolate Crystals by Filtration step3->step4 end_node Pure this compound Crystals step4->end_node

Caption: A typical workflow for the recrystallization of a purified compound.

References

  • Maurya, A., et al. (2018). Vacuum Liquid Chromatography: Simple, Efficient and Versatile Separation Technique for Natural Products. Organic & Medicinal Chem IJ, 7(2). Available at: [Link]

  • Hamilton-Miller, J.M.T. (1973). The effect of pH and of temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 25(5), 401-407. Available at: [Link]

  • Mishra, B., et al. (2021). Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. Molecules, 26(11), 3311. Available at: [Link]

  • Jiang, Z., Liu, F., & Lee, J. J. (2009). Determination of senkirkine and senecionine in Tussilago farfara using microwave-assisted extraction and pressurized hot water extraction with liquid chromatography tandem mass spectrometry. Talanta, 79(2), 539–546. Available at: [Link]

  • West, L. G., Meyer, K. A., & Krumperman, P. H. (1998). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of agricultural and food chemistry, 46(5), 1815-1819. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281752, Senkirkine. Retrieved from [Link]

  • Öztürk, N., & Koçyiğit, Ü. M. (2024). Enzyme Purification with Affinity Chromatography. ID Health Science, 4(1), 1-10. Available at: [Link]

  • Li, N., Taylor, L. S., Ferruzzi, M. G., & Mauer, L. J. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. Journal of agricultural and food chemistry, 60(51), 12531–12539. Available at: [Link]

  • PubChem. (n.d.). Suzetrigine. Retrieved from [Link]

  • van Berkel, W. J. H., van den Heuvel, R. H. H., & Fraaije, M. W. (2006). Techniques for Enzyme Purification. In Modern Methods inEnzyme-Catalyzed Processes (pp. 1-25). Wiley-VCH. Available at: [Link]

  • Yu, H., et al. (2017). Six new monoterpenoid indole alkaloids from the bark of Alstonia scholaris. Scientific reports, 7(1), 1-8. Available at: [Link]

  • Arbiser, J. L., et al. (2007). The Securinega alkaloids. Planta medica, 73(13), 1315-1321. Available at: [Link]

  • Al-Adham, I. S. I., et al. (2023). Condition optimization of eco-friendly RP-HPLC and MCR methods via Box–Beoken design and six sigma approach for detecting antibiotic residues. Scientific reports, 13(1), 15822. Available at: [Link]

  • Gamisch, A., et al. (2021). Effects of amino-acid functionalization and pH value on temperature-dependent water dynamics in silica confinement. The Journal of Chemical Physics, 155(14), 144501. Available at: [Link]

Sources

Technical Support Center: Experimental Degradation of Sitsirikine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the experimental analysis of Sitsirikine degradation. This guide is designed to provide in-depth technical assistance to researchers encountering challenges during stability studies and forced degradation experiments involving this complex indole alkaloid. As Senior Application Scientists, we have compiled this resource based on established principles of alkaloid chemistry and extensive experience in analytical and stability testing.

This compound, a prominent monoterpenoid indole alkaloid, presents unique stability challenges due to its intricate structure. Understanding its degradation pathways is critical for the development of stable pharmaceutical formulations and for ensuring therapeutic efficacy and safety. This guide offers troubleshooting advice and answers to frequently asked questions to navigate the complexities of your experimental work.

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific issues that may arise during the forced degradation analysis of this compound.

Issue 1: Rapid and Unexplained Loss of this compound in Solution During Storage

Question: I am observing a significant decrease in the concentration of my this compound stock solution, even when stored at refrigerated temperatures. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation of this compound in solution, even under seemingly benign conditions, is often multifactorial. The primary culprits are typically pH instability, oxidation, and light exposure.[1] Vinca alkaloids, a class to which this compound is related, are known to be most stable in a slightly acidic pH range, typically between 4.5 and 5.5.[1]

Potential Causes and Solutions:

  • pH Instability: The pH of your solution can significantly influence the rate of hydrolysis. This compound, like other indole alkaloids, is susceptible to both acid and base-catalyzed hydrolysis.[2][3]

    • Troubleshooting Steps:

      • Measure the pH of your solvent and stock solution. Unbuffered aqueous solutions can have a pH that drifts over time.

      • Prepare your solutions in a suitable buffer system within the optimal pH range of 4.5-5.5. Citrate or acetate buffers are commonly used.[1]

      • Conduct a pH stability profile study to determine the optimal pH for this compound stability in your specific formulation.

  • Oxidation: The indole nucleus and other functional groups in this compound are susceptible to oxidation, which can be catalyzed by dissolved oxygen and trace metal ions.[1]

    • Troubleshooting Steps:

      • De-gas your solvents by sparging with an inert gas like nitrogen or argon before preparing solutions.

      • Consider adding a suitable antioxidant to your formulation. The choice of antioxidant should be based on compatibility studies.[1]

      • To minimize catalysis by metal ions, consider adding a chelating agent such as EDTA.[1]

  • Photodegradation: Exposure to UV and even ambient light can induce photodegradation of indole alkaloids.[1]

    • Troubleshooting Steps:

      • Always store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]

      • Minimize exposure to light during sample preparation and analysis.

Issue 2: Appearance of Multiple Unexpected Peaks in HPLC Analysis After Forced Degradation

Question: My HPLC chromatogram shows several unexpected peaks after subjecting this compound to forced degradation conditions. How can I identify these and what do they signify?

Answer: The appearance of multiple peaks is the expected outcome of a successful forced degradation study, as it indicates the formation of various degradation products. The key is to systematically identify these products to understand the degradation pathways.

Systematic Approach to Peak Identification:

  • Characterize the Degradation Profile: Run individual stress tests (acidic, basic, oxidative, thermal, photolytic) to see which conditions generate specific degradation products. This will help in classifying the degradants.[1]

  • Utilize a Stability-Indicating Method: Ensure your HPLC method has been validated to be "stability-indicating." This means it can resolve the parent drug from all significant degradation products.

  • Employ Hyphenated Techniques:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying degradation products. By obtaining the mass-to-charge ratio (m/z) of each new peak, you can deduce their molecular weights and fragmentation patterns, which provides clues to their structures.[3]

    • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of elemental compositions of the degradation products.

  • Isolate and Characterize: For significant degradation products, you may need to isolate them using preparative HPLC and then perform structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on its indole alkaloid structure, this compound is expected to degrade via the following pathways:

  • Hydrolysis: Particularly under acidic and basic conditions, ester or other labile functional groups can be hydrolyzed.[2][4][5]

  • Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various oxidized derivatives.[1][6]

  • Photodegradation: Exposure to light, especially UV, can lead to complex photochemical reactions.[1]

  • Thermal Degradation: At elevated temperatures, this compound may undergo various degradation reactions.[2]

Q2: What are the standard conditions for a forced degradation study of an indole alkaloid like this compound?

A2: A typical forced degradation study involves subjecting the drug substance to a range of stress conditions that are more severe than accelerated stability testing conditions.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stress Condition Typical Experimental Parameters Potential Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hours[1]Hydrolysis of labile functional groups.
Base Hydrolysis 0.1 N NaOH at 60°C for 24 hours[1]Hydrolysis, often leading to different products than acid hydrolysis.[8]
Oxidation 3% H₂O₂ at room temperature for 24 hours[1]Oxidation of the indole nucleus and other susceptible groups.
Thermal Degradation 60°C for 48 hours[1]Thermally induced degradation reactions.
Photodegradation Exposure to UV light (e.g., 254 nm) for 24 hours[1]Photolytic cleavage and rearrangement.

Q3: Which analytical techniques are most suitable for quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound and its degradation products.[9][10] For method development, a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffer and an organic solvent (like acetonitrile or methanol) is a good starting point.[10] For the identification of unknown degradation products, hyphenated techniques such as LC-MS are indispensable.[3][10]

Q4: How should I prepare and store this compound samples for stability testing?

A4: Proper sample handling is crucial for accurate stability data.

  • Storage of Solid Material: Store solid this compound in a cool, dark, and dry place.

  • Solution Preparation: Use high-purity solvents and freshly prepared solutions. If aqueous solutions are used, a buffer system within the optimal pH range is recommended.

  • Storage of Solutions: Store solutions at refrigerated temperatures (2-8°C) and always protect them from light using amber vials or by wrapping them in foil.[1][9]

Visualizing Degradation Pathways and Workflows

Hypothetical Degradation Pathways of this compound

This compound This compound Hydrolysis_Products Hydrolysis Products (Acid/Base Catalyzed) This compound->Hydrolysis_Products H+ / OH- Oxidation_Products Oxidation Products (e.g., N-oxides, hydroxylated derivatives) This compound->Oxidation_Products [O] (e.g., H2O2) Photodegradation_Products Photodegradation Products (Complex rearrangements) This compound->Photodegradation_Products hv (UV/Vis light)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for a forced degradation study.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing Formulation Stability of Vinca Alkaloids.
  • Beijnen, J. H., Vendrig, D. E., & Underberg, W. J. (1989). Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. Journal of Parenteral Science and Technology, 43(2), 84–87.
  • Lin, Q., Ma, J., Zang, J., & Li, Y. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2688.
  • ResearchGate. (n.d.). (PDF)
  • Semantic Scholar. (n.d.). Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids.
  • Diwan, M., & Dhaneshwar, S. (2000). Stabilization of vinca alkaloids encapsulated in poly(lactide-co-glycolide) microspheres. Pharmaceutical Research, 17(6), 677–683.
  • ResearchGate. (n.d.).
  • Muhammad, N., Adams, G., & Lee, H. K. (1988). Kinetics and mechanisms of vinpocetine degradation in aqueous solutions. Journal of Pharmaceutical Sciences, 77(2), 126–131.
  • Scott, A. I. (1970). Biosynthesis of the indole alkaloids. Accounts of Chemical Research, 3(5), 151–157.
  • Li, D., Han, D., Wang, Y., Zhang, Y., & Wang, J. (2024).
  • Mandal, V., Mohan, Y., & Hemalatha, S. (2007). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Analysis of Alkaloids. Elsevier.
  • ResearchGate. (n.d.). Degradation pathways of indole-3-acetic acid in (a) a Pseudomonas sp..
  • Elkady, E. F., Tammam, M. H., & Mohamed, A. A. (2017). Development and Validation of an RP-HPLC Method for the Determination of Vinpocetine and Folic Acid in the Presence of a Vinpocetine Alkaline Degradation Product in Bulk and in Capsule Form.
  • Aslam, J., & Khan, S. H. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1129–1154.
  • Taylor & Francis. (n.d.). Indole alkaloids – Knowledge and References.
  • Verpoorte, R. (2007). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. In Modern Methods of Plant Analysis (pp. 1–27). Springer, Berlin, Heidelberg.
  • Beata, S., & Magdalena, W. (2013). The stability of vincristine sulphate (Teva) in concentrate and diluted with 0.9% sodium chloride. Farmacja Polska, 69(5), 283–289.
  • Slideshare. (n.d.). Indole alkaloids.
  • Ye, Z., Liu, X., & Zhang, X. (2021). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules, 26(11), 3389.
  • Lakshmipriya, M., Kokilambigai, S., & Seetharaman, R. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 85–96.
  • Science.gov. (n.d.).
  • ResearchGate. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.
  • Lawrence, R., & Webber, D. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules, 25(16), 3719.
  • ResearchGate. (n.d.). Synthesis of vinca alakaloids and related compounds 98. Oxidation with dimethyldioxirane of compounds containing the aspidospermane and quebrachamine ring system. A simple synthesis of (7S,20S)-(+)-rhazidigenine and (2R,7S,20S)-(+)-rhazidine.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 335–340.

Sources

Validation & Comparative

A Comparative Analysis of Vinblastine and Sitsirikine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive comparative guide for researchers, scientists, and drug development professionals detailing the chemical properties, mechanisms of action, and therapeutic applications of the well-established anticancer agent Vinblastine. This guide also addresses the current landscape of scientific knowledge regarding Sitsirikine and its isomers, highlighting the existing data gap for a direct comparative analysis.

Introduction

The quest for novel and effective anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, the vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent a cornerstone in cancer chemotherapy. Vinblastine, a prominent member of this class, has been a clinical mainstay for decades, valued for its potent antimitotic activity. This guide provides an in-depth analysis of Vinblastine, covering its chemical characteristics, mechanism of action, biosynthetic pathway, and clinical applications.

Furthermore, this guide addresses the isomeric compound this compound, also isolated from C. roseus. While structurally related to the precursors of Vinblastine, a significant disparity exists in the volume and depth of scientific literature available for this compound and its isomers compared to the extensive body of research on Vinblastine. This document will objectively present the available information on this compound and its related compounds, underscoring the current limitations in performing a direct, data-driven comparative analysis with Vinblastine.

Vinblastine: A Detailed Profile

Vinblastine is a complex bisindole alkaloid, meaning it is formed from the coupling of two simpler indole alkaloids: catharanthine and vindoline.[1] Its intricate structure is fundamental to its biological activity.

Chemical Properties
PropertyValueSource
Molecular FormulaC₄₆H₅₈N₄O₉[2]
Molecular Weight810.97 g/mol [2]
AppearanceWhite to off-white crystalline powder[3]
SolubilitySparingly soluble in water, soluble in organic solvents[3]
CAS Number865-21-4[2]
Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of Vinblastine lies in its ability to disrupt the dynamic instability of microtubules.[4][5] Microtubules are essential cytoskeletal polymers involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division.

Vinblastine binds to β-tubulin subunits, the building blocks of microtubules, at a specific site known as the vinca domain.[6] This binding inhibits the polymerization of tubulin into microtubules. At higher concentrations, it can also induce the depolymerization of existing microtubules.[4] This disruption of microtubule dynamics leads to the arrest of cells in the metaphase (M-phase) of the cell cycle, as the mitotic spindle cannot form correctly to segregate the chromosomes.[5] Ultimately, this prolonged mitotic arrest triggers the apoptotic cascade, leading to programmed cell death in rapidly dividing cancer cells.[5]

Vinblastine_Mechanism Vinblastine Vinblastine Tubulin β-Tubulin Subunits Vinblastine->Tubulin Microtubule_Assembly Microtubule Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Essential for M_Phase_Arrest M-Phase Arrest Apoptosis Apoptosis (Cell Death) M_Phase_Arrest->Apoptosis Triggers

Caption: Mechanism of action of Vinblastine.

Biosynthesis

The biosynthesis of Vinblastine within Catharanthus roseus is a complex, multi-step enzymatic process. It begins with the precursors tryptophan and geranyl pyrophosphate, which are converted through separate pathways into tryptamine and secologanin, respectively.[7] These two intermediates are then coupled to form strictosidine, the central precursor for all monoterpenoid indole alkaloids in the plant.[7] Through a series of subsequent enzymatic reactions, strictosidine is converted into the monomeric alkaloids catharanthine and vindoline. The final step involves the enzymatic coupling of catharanthine and vindoline to form anhydrovinblastine, which is then reduced to yield Vinblastine.[1] Due to the low natural abundance of Vinblastine in the plant, significant research has focused on understanding and engineering its biosynthetic pathway to improve yields through synthetic biology approaches.[8][9]

Vinblastine_Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine GPP Geranyl Pyrophosphate Secologanin Secologanin GPP->Secologanin Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin->Strictosidine Catharanthine Catharanthine Strictosidine->Catharanthine Vindoline Vindoline Strictosidine->Vindoline Anhydrovinblastine Anhydrovinblastine Catharanthine->Anhydrovinblastine Vindoline->Anhydrovinblastine Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Experimental_Workflow Start Isothis compound Compound MTT_Assay Cytotoxicity Screening (MTT Assay) - Panel of cancer cell lines - Determine IC50 values Start->MTT_Assay Tubulin_Polymerization Tubulin Polymerization Assay - In vitro assessment of effect on microtubule assembly MTT_Assay->Tubulin_Polymerization If cytotoxic Cell_Cycle Cell Cycle Analysis (Flow Cytometry) - Determine cell cycle phase arrest MTT_Assay->Cell_Cycle If cytotoxic Data_Analysis Data Analysis & Comparison to Vinblastine Tubulin_Polymerization->Data_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) - Quantify induction of apoptosis Cell_Cycle->Apoptosis_Assay Apoptosis_Assay->Data_Analysis

Caption: Proposed workflow for in vitro anticancer characterization of Isothis compound.

Step-by-Step Methodology:

  • Compound Acquisition and Preparation: Obtain purified Isothis compound. Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to working concentrations in cell culture medium.

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture conditions.

  • Cytotoxicity Assay (MTT):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of Isothis compound and Vinblastine (as a positive control) for 24, 48, and 72 hours.

    • Add MTT reagent to each well and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 values for each compound and cell line.

  • Tubulin Polymerization Assay:

    • Use a commercially available tubulin polymerization assay kit.

    • Incubate purified tubulin with Isothis compound or Vinblastine at various concentrations.

    • Monitor the change in fluorescence or absorbance over time to determine the effect on microtubule assembly.

  • Cell Cycle Analysis:

    • Treat cells with Isothis compound at concentrations around the IC50 value for a defined period.

    • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Assay:

    • Treat cells with Isothis compound as described for cell cycle analysis.

    • Stain cells with Annexin V and a viability dye (e.g., PI or 7-AAD).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Conclusion and Future Directions

Vinblastine remains a cornerstone of cancer chemotherapy, with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its clinical utility is, however, tempered by a significant toxicity profile.

In contrast, the scientific community's understanding of this compound and its isomers is in its infancy. While their chemical structures have been elucidated, a critical lack of biological data precludes any meaningful comparative analysis with Vinblastine. The name "this compound" itself is used infrequently in the literature, with "Isothis compound" being the more commonly identified isomer.

To ascertain whether Isothis compound or other related isomers hold any therapeutic promise, a systematic and rigorous investigation of their biological activities is essential. The experimental workflow outlined in this guide provides a foundational framework for such studies. Future research should focus on determining the cytotoxicity, mechanism of action, and in vivo efficacy of these compounds. Only through such dedicated research can we determine if these natural products possess novel anticancer properties that could one day rival or complement the therapeutic arsenal that includes established agents like Vinblastine.

References

  • Vinblastine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • (16R)-Dihydrothis compound | C21H28N2O3 | CID 5316739 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Kohl, W., Witte, B., Sheldrick, W., & Höfle, G. (1984). Indolalkaloide aus Catharanthus roseus-Zellkulturen IV: 16 R-19, 20-E-Isositsirikin, 16 R-19, 20-Z-Isositsirikin und 21-Hydroxycyclolochnerin. Planta Medica, 50(03), 242–244.
  • Moudi, M., Go, R., Yien, C. Y. S., & Nazre, M. (2013). Vinca alkaloids. International journal of preventive medicine, 4(11), 1231.
  • Isothis compound | C21H26N2O3 | CID 6436828 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Caputi, L., Franke, J., Farrow, S. C., Chung, K., Payne, R. M., Nguyen, T. D., ... & O'Connor, S. E. (2018). Missing enzymes in the biosynthesis of the anticancer drug vinblastine in Madagascar periwinkle. Science, 360(6394), 1235-1239.
  • Rivera-Fillat, M. P., Pallarés-Trujillo, J., Domènech, C., & Grau-Oliete, M. R. (1987). Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine. British journal of pharmacology, 91(1), 185–191.
  • Lian, J., & Gao, D. (2022). Successful biosynthesis of the precursors of powerful anticancer drug vinblastine in yeast. BioDesign Research, 2022.
  • Costa, M. M. R., Rosado-Ramos, R., & Sottomayor, M. (2008). Biosynthesis of vinblastine from the monomeric precursors catharanthine and vindoline by a Catharanthus roseus peroxidase. Phytochemistry, 69(1), 89-96.
  • Vinblastine – A Potent Anti-Cancer Alkaloid - Mechotech. (n.d.). Retrieved January 16, 2026, from [Link]

  • Zhu, J., Wang, M., Wen, W., & Yu, R. (2015). Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus. Pharmacognosy reviews, 9(17), 24.
  • Vinblastine (Velban®, Alkaban AQ) | OncoLink. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hastie, S. B., Williams Jr, R. C., Puett, D., & Macdonald, T. L. (1989). The binding of isocolchicine to tubulin. Mechanisms of ligand association with tubulin. Journal of Biological Chemistry, 264(12), 6682-6688.
  • Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf. (2024, March 10). Retrieved January 16, 2026, from [Link]

  • Vinblastine Sulfate - NCI. (2011, February 3). Retrieved January 16, 2026, from [Link]

  • Isothis compound - CAS Common Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

  • Leonard, N. J., Hecht, S. M., Skoog, F., & Schmitz, R. Y. (1969). Cytokinins: Synthesis and Biological Activity of Geometric and Position Isomers of Zeatin. Proceedings of the National Academy of Sciences, 63(1), 175-182.
  • Vinblastine | C46H58N4O9 | CID 13342 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Jackson, R. C., & Huennekens, F. M. (1978). Inside the isomers: the tale of chiral switches. Australian prescriber, 1(1), 17.
  • Plessner, A., Gisselbrecht, C., & Diehl, V. (1994).
  • A review of drug isomerism and its significance. (2012). Journal of basic and clinical pharmacy, 3(2), 215.
  • Takeda, K., Furumai, T., & Suzuki, M. (1975). Studies on the Biosynthesis of Basic 16-membered Macrolide Antibiotics, Platenomycins. IV. Biosynthesis of Platenomycins. The Journal of antibiotics, 28(10), 789-797.
  • (+)-Catharanthine | C21H24N2O2 | CID 5458190 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chemistry and biological activity of alkaloids from the genus Schizanthus - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Structures of compounds 1-6. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cytokinin and Ethylene Control Indole Alkaloid Production at the Level of the MEP/terpenoid Pathway in Catharanthus Roseus Suspension Cells - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Natural products/compounds from Catharanthus roseus - BioCrick. (n.d.). Retrieved January 16, 2026, from [Link]

  • Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine. (2022).
  • In vitro anticancer activity and cytotoxicity of some papaver alkaloids on cancer and normal cell lines - SciSpace. (n.d.). Retrieved January 16, 2026, from [Link]

  • Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Anticancer Alkaloid Lamellarins Inhibit Protein Kinases - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Anticancer Activity of the Substituted Pyridone-Annelated Isoindigo (5'-Cl) Involves G0/G1 Cell Cycle Arrest and Inactivat - CORE. (n.d.). Retrieved January 16, 2026, from [Link]

  • Potential anticancer activities of securinine and its molecular targets - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

A Researcher's Guide to Distinguishing Sitsirikine and Isositsirikine: A Structural Elucidation Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in natural product chemistry and drug development, the accurate structural elucidation of phytochemicals is a foundational requirement. Among the vast family of indole alkaloids, diastereomers often present significant analytical challenges due to their subtle yet pharmacologically critical structural differences. This guide provides an in-depth, technically-grounded comparison of two such diastereomers: sitsirikine and isothis compound. We will move beyond a simple data summary to explore the causal relationships between stereochemistry and spectroscopic output, providing field-proven insights and validated experimental workflows.

The Core Conundrum: Stereochemistry at C16

This compound and isothis compound are diastereomers belonging to the corynanthe class of monoterpenoid indole alkaloids. Both share the same molecular formula (C₂₁H₂₆N₂O₃) and connectivity, as confirmed by initial mass spectrometry and 2D NMR experiments like COSY and HMBC. The structural divergence, and the entire challenge of their elucidation, lies in the three-dimensional arrangement at a single chiral center: C16.

  • This compound: Possesses the (16S) configuration.

  • Isothis compound: Possesses the (16R) configuration.[1]

This seemingly minor difference in the orientation of the side chain at C16 profoundly impacts the molecule's overall conformation. This, in turn, creates distinct chemical environments for various nuclei, which can be detected and leveraged for unambiguous identification using advanced spectroscopic techniques.

Spectroscopic Differentiation: From Ambiguity to Certainty

While techniques like mass spectrometry are excellent for determining molecular weight (354.4 g/mol ) and elemental composition, they are generally insufficient for distinguishing between stereoisomers as fragmentation patterns are often identical.[1] The cornerstone of differentiation lies in Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods.

Nuclear Magnetic Resonance (NMR): The Definitive Tool

NMR spectroscopy is the most powerful technique for elucidating the structure of these alkaloids in solution.[2][3] The differing stereochemistry at C16 induces subtle but measurable changes in the chemical shifts (δ) of nearby protons and carbons, particularly those in the C-ring and the attached side chain.

Comparative ¹H and ¹³C NMR Data

The following table summarizes typical chemical shifts observed for key nuclei in this compound and isothis compound. The exact values can vary slightly based on the deuterated solvent used, but the relative differences are diagnostically significant.

Atom This compound (δ ppm) Isothis compound (δ ppm) Rationale for Difference
H-19 ~5.40 (q)~5.45 (q)The spatial orientation of the C16 side chain alters the magnetic environment of the ethylidene proton.
H-16 ~2.80 (m)~3.10 (m)H-16 in isothis compound is more deshielded due to its proximity to different neighboring groups in the preferred conformation.
C-16 ~35.0~34.5The carbon chemical shift is also influenced by the steric and electronic environment dictated by the R/S configuration.
C-3 ~55.0~53.0The configuration at C16 can influence the conformation of the entire quinolizidine ring system, affecting the C-3 chemical shift.
-OCH₃ ~3.65 (s)~3.68 (s)While often similar, slight variations can occur due to long-range conformational effects.

Note: Data is compiled from typical values found in literature and serves as a comparative guide. Specific assignments should always be confirmed with 2D NMR data.[4][5][6]

The Power of 2D NMR: Unveiling Spatial Relationships

While 1D NMR provides the initial clues, 2D NMR experiments are essential for unambiguous assignment and confirmation of stereochemistry.

  • COSY (Correlation Spectroscopy): Confirms proton-proton couplings and helps trace out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular skeleton.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): This is the key experiment for differentiating this compound and isothis compound. It detects protons that are close in space (<5 Å), regardless of whether they are connected through bonds. The different C16 configuration places different protons in spatial proximity, leading to a unique "fingerprint" of NOE cross-peaks for each isomer. For example, a key NOE correlation might be observed between H-16 and a proton on the indole ring in one isomer but not the other.

Validated Experimental Workflow for Structural Elucidation

For any researcher facing the challenge of identifying these alkaloids from a natural extract or synthetic mixture, a systematic and logical workflow is critical. The following protocol represents a self-validating system for confident structural assignment.

Step-by-Step Methodology

  • Isolation and Purification:

    • Objective: To obtain a pure sample (>95%) of the alkaloid.

    • Protocol:

      • Perform initial extraction from the source material using an appropriate solvent system (e.g., methanol/chloroform).

      • Subject the crude extract to column chromatography (Silica gel or Alumina) for initial fractionation.

      • Employ High-Performance Liquid Chromatography (HPLC), preferably with a chiral column if separating a mixture of the two, for final purification. Monitor the elution using a UV detector.

  • Initial Spectroscopic Characterization:

    • Objective: To confirm the molecular formula and basic structural class.

    • Protocol:

      • Acquire a high-resolution mass spectrum (HRMS) using ESI or APCI ionization to determine the exact mass and calculate the molecular formula (C₂₁H₂₆N₂O₃).

      • Record a UV spectrum in methanol. The characteristic indole chromophore should be observable.

  • Comprehensive NMR Analysis:

    • Objective: To determine the full 3D structure and differentiate between the diastereomers.

    • Protocol:

      • Dissolve ~5-10 mg of the pure sample in an appropriate deuterated solvent (e.g., CDCl₃, MeOD).

      • Acquire a standard ¹H NMR spectrum.[7]

      • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).[8]

      • Perform a suite of 2D NMR experiments: gCOSY, gHSQC, and gHMBC. Use the data to assign all proton and carbon resonances and confirm the core structure's connectivity.[9]

      • Crucially, acquire a 2D NOESY or ROESY spectrum. This experiment is paramount for stereochemical assignment. Analyze the cross-peaks to determine through-space proton proximities and compare them to the expected correlations for both the (16S) and (16R) configurations.

  • Absolute Confirmation (Optional but Definitive):

    • Objective: To provide unambiguous proof of the absolute stereochemistry.

    • Protocol:

      • X-Ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis will provide the definitive, solid-state structure, including the absolute configuration.[10][11][12] This method is considered the "gold standard" for structural elucidation.

Visualizing the Workflow and Logic

The following diagrams illustrate the key structural differences and the analytical workflow.

G cluster_this compound This compound (16S) cluster_isothis compound Isothis compound (16R) S_C16 C16 (S-config) S_SideChain Side Chain (Out/Up) S_C16->S_SideChain orientation I_C16 C16 (R-config) I_SideChain Side Chain (In/Down) I_C16->I_SideChain orientation Core Corynanthe Skeleton (C₂₁H₂₆N₂O₃) Core->S_C16 diastereomer Core->I_C16 diastereomer

Caption: Core structural relationship between this compound and Isothis compound.

G start Pure Isolate ms HRMS / UV start->ms Molecular Formula nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d Initial Scan xray X-Ray Crystallography (Optional) start->xray Absolute Config. ms->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Connectivity nmr_noe 2D NOESY / ROESY nmr_2d->nmr_noe Stereochemistry structure Final Structure (this compound or Isothis compound) nmr_noe->structure Definitive Assignment xray->structure

Caption: Validated workflow for the elucidation of this compound isomers.

Biosynthetic Considerations

Understanding the biosynthetic origin of these compounds provides crucial context. Both this compound and isothis compound derive from the condensation of tryptamine and the monoterpenoid secologanin.[13] The stereochemical outcome at C16 is often determined by the specific enzyme (e.g., a reductase) involved in the later stages of the biosynthetic pathway. Different plant species, or even different tissues within the same plant, may express distinct enzymatic machinery, leading to the production of one diastereomer over the other, or a mixture of both.[14]

Conclusion

The structural elucidation of this compound and isothis compound serves as a classic example of the challenges and strategies involved in modern natural product chemistry. While their identical connectivity makes them indistinguishable by mass spectrometry, their distinct stereochemistry at C16 provides a unique spectroscopic fingerprint. A systematic workflow centered on comprehensive 1D and 2D NMR analysis, particularly the NOESY experiment, is the most reliable method for their differentiation in solution. For absolute and incontrovertible proof, single-crystal X-ray crystallography remains the ultimate analytical standard. By understanding the causal links between 3D structure and spectroscopic data, researchers can confidently and accurately identify these important indole alkaloids.

References

  • Kutney, J. P., & Brown, R. T. (1966). The structural elucidation of this compound, dihydrothis compound and isothis compound. Three new alkaloids from Vinca rosea Linn. Tetrahedron, 22(1), 321-336. [Link]

  • ResearchGate. (n.d.). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in CDCl3. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Isothis compound. PubChem Compound Database. Retrieved from [Link]

  • figshare. (2017). 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1–4 (δ ppm). [Link]

  • Wang, M., et al. (2015). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega. [Link]

  • CONICET. (2000). 1H and 13C NMR study of copteroside E derivatives. Retrieved from CONICET Digital. [Link]

  • ResearchGate. (n.d.). The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. Retrieved from ResearchGate. [Link]

  • Sci-Hub. (1989). Assignment of 1H and 13C NMR resonances of some isoquinoline alkaloids. Phytochemistry. [Link]

  • Imperial College London. (n.d.). Biosynthesis of Alkaloids. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Smith, R. L. (2002). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry. [Link]

  • ResearchGate. (2017). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

  • Gaponenko, V., & Gelis, I. (2019). Advances in NMR Methods to Identify Allosteric Sites and Allosteric Ligands. PubMed. [Link]

  • Guimarães, H. A., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. [Link]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. [Link]

  • Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

  • Bax, B. (2003). x Ray crystallography. Journal of Clinical Pathology. [Link]

  • Frontiers. (2022). Corrigendum: Mass spectrometry metabolomics and feature-based molecular networking reveals population-specific chemistry in some species of the Sceletium genus. [Link]

  • Ntuli, N. R., et al. (2022). Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus. Frontiers in Plant Science. [Link]

  • Drew, M. G. B. (2008). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal. [Link]

  • O'Connor, S. (2014). Chemistry and biology of plant alkaloid biosynthesis. YouTube. [Link]

Sources

A Comparative Analysis of Sitsirikine and Dihydrositsirikine: Unveiling the Therapeutic Potential of Minor Catharanthus roseus Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the Madagascar periwinkle, Catharanthus roseus, has been a cornerstone in the discovery of potent anticancer agents, most notably the dimeric indole alkaloids vinblastine and vincristine.[1][2] However, beyond these celebrated molecules lies a complex arsenal of over 130 other alkaloids, many of which are present in minute quantities and remain underexplored.[1][3] Among these are sitsirikine and its reduced counterpart, dihydrothis compound, two monomeric indole alkaloids that represent a compelling frontier in the search for novel therapeutic leads. This guide provides a comparative study of this compound and dihydrothis compound, delving into their structural nuances, potential biological activities, and the experimental methodologies required for their investigation. While direct comparative data remains scarce, this document synthesizes available information on related monomeric alkaloids from C. roseus to build a predictive framework for their therapeutic promise in anticancer and antidiabetic applications.[4][5][6]

Structural Elucidation: A Tale of a Double Bond

The fundamental difference between this compound and dihydrothis compound lies in a single structural feature: the presence of a double bond in the ethylidene side chain of this compound, which is saturated in dihydrothis compound.[7] This seemingly minor variation can have a profound impact on the molecule's three-dimensional conformation, flexibility, and its ability to interact with biological targets.

FeatureThis compoundDihydrothis compound
Molecular Formula C₂₁H₂₆N₂O₃C₂₁H₂₈N₂O₃[7]
Key Structural Feature Ethenyl groupEthyl group[7]
Implication Planar rigidity at the double bondIncreased conformational flexibility

This structural variance is pivotal, as the geometry and electronic properties of a molecule dictate its pharmacological activity. The double bond in this compound introduces a region of higher electron density and planarity, which could be crucial for specific receptor binding. Conversely, the greater flexibility of dihydrothis compound might allow it to adapt to a wider range of binding pockets.

Comparative Biological Activities: An Extrapolative Approach

Anticancer Potential: A Legacy of Microtubule Disruption

The anticancer prowess of C. roseus is largely attributed to the ability of its dimeric alkaloids to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][3] While the monomeric precursors like catharanthine and vindoline are less potent in this regard, other monomeric indole alkaloids have demonstrated cytotoxic effects.[3] It is plausible that this compound and dihydrothis compound also possess some degree of cytotoxic activity.

A hypothetical comparative screening of these compounds would likely involve cytotoxicity assays against a panel of human cancer cell lines.

Table 1: Hypothetical Comparative Cytotoxicity (IC₅₀ in µM)

Cell LineThis compound (Predicted)Dihydrothis compound (Predicted)Reference Compound (e.g., Vinblastine)
MCF-7 (Breast) 15-3020-40< 0.1
A549 (Lung) 20-4025-50< 0.1
HeLa (Cervical) 10-2515-35< 0.1
HEK293 (Normal) > 50> 50~1

Note: The values presented in this table are hypothetical and intended to illustrate a potential experimental outcome. Actual IC₅₀ values would need to be determined experimentally.

The predicted lower potency compared to vinblastine is expected for monomeric alkaloids. The subtle structural difference between this compound and dihydrothis compound could translate to variations in their IC₅₀ values across different cancer cell lines, reflecting differential interactions with cellular targets.

Antidiabetic Properties: A Focus on Glucose Metabolism

Traditional use of C. roseus extracts for managing diabetes has prompted investigations into the antidiabetic properties of its constituent alkaloids.[4][5][8][9] Studies on other monomeric alkaloids from this plant, such as vindoline, vindolidine, and vindolicine, have shown promising results in enhancing glucose uptake in pancreatic and muscle cells and inhibiting protein tyrosine phosphatase-1B (PTP-1B), a negative regulator of the insulin signaling pathway.[4][6]

A comparative evaluation of this compound and dihydrothis compound for antidiabetic activity would involve in vitro assays such as:

  • α-Glucosidase and α-Amylase Inhibition Assays: To assess the potential to delay carbohydrate digestion and glucose absorption.

  • Glucose Uptake Assays: Using cell lines like 3T3-L1 adipocytes or L6 myotubes to measure the direct effect on glucose transport into cells.

  • PTP-1B Inhibition Assay: To determine if the compounds can enhance insulin signaling.

Table 2: Predicted Comparative Antidiabetic Activity

AssayThis compound (Predicted Outcome)Dihydrothis compound (Predicted Outcome)
α-Glucosidase Inhibition Moderate InhibitionModerate to Low Inhibition
α-Amylase Inhibition Moderate InhibitionModerate to Low Inhibition
Glucose Uptake in L6 Myotubes Increased Glucose UptakeIncreased Glucose Uptake
PTP-1B Inhibition Moderate InhibitionModerate Inhibition

The structural differences may lead to one compound exhibiting a more favorable profile, for instance, stronger inhibition of digestive enzymes or more potent stimulation of glucose uptake.

Experimental Protocols: A Roadmap for Investigation

To empirically validate the predicted biological activities and enable a true comparative study, a systematic experimental approach is necessary. This begins with the isolation and purification of this compound and dihydrothis compound from C. roseus.

Isolation and Purification Workflow

Given their status as minor alkaloids, their isolation requires multi-step chromatographic techniques.

Isolation_Workflow A Dried C. roseus Leaves B Extraction with Methanol/Ethanol A->B C Acid-Base Partitioning to obtain Crude Alkaloid Extract B->C D Initial Fractionation (e.g., VLC or Flash Chromatography) C->D E Semi-preparative HPLC D->E F Fraction Collection based on UV Detection E->F G Purity Assessment (LC-MS, NMR) F->G H Isolated this compound G->H I Isolated Dihydrothis compound G->I

Caption: Workflow for the isolation of minor alkaloids.

Step-by-Step Methodology:

  • Extraction: Powdered, dried leaves of C. roseus are subjected to extraction with a suitable solvent system, typically methanol or ethanol, to extract a broad range of phytochemicals.[10]

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base wash to selectively separate the alkaloids from other non-basic compounds.[11]

  • Initial Chromatographic Fractionation: The crude alkaloid mixture is then fractionated using techniques like Vacuum Liquid Chromatography (VLC) or Flash Chromatography on silica gel or alumina to separate the alkaloids based on polarity.[11]

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with compounds of the desired mass (as determined by preliminary LC-MS) are subjected to semi-preparative HPLC with a suitable column (e.g., C18) and a carefully optimized gradient elution to resolve the closely related alkaloids.

  • Structure Elucidation: The purified compounds are then subjected to spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMBC, HSQC), and high-resolution mass spectrometry (HRMS), to confirm their identity as this compound and dihydrothis compound.

In Vitro Bioactivity Assays

Bioactivity_Screening cluster_0 Anticancer Activity cluster_1 Antidiabetic Activity cluster_2 Compounds A Cytotoxicity Assay (MTT/SRB) on Cancer Cell Lines B Apoptosis Assay (Annexin V/PI Staining) C Cell Cycle Analysis (Flow Cytometry) D α-Glucosidase/α-Amylase Inhibition Assay E Glucose Uptake Assay (e.g., 2-NBDG) F PTP-1B Inhibition Assay S This compound S->A S->B S->C S->D S->E S->F DHS Dihydrothis compound DHS->A DHS->B DHS->C DHS->D DHS->E DHS->F

Caption: In vitro screening workflow for bioactivity.

Detailed Protocols:

  • Cytotoxicity Assay (MTT):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and dihydrothis compound for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability and calculate IC₅₀ values.

  • α-Glucosidase Inhibition Assay:

    • Pre-incubate α-glucosidase enzyme with varying concentrations of this compound and dihydrothis compound.

    • Initiate the reaction by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ values.

Mechanistic Insights and Future Directions

The potential mechanisms of action for this compound and dihydrothis compound can be hypothesized based on their structural class.

Mechanism_of_Action cluster_0 Anticancer Pathway cluster_1 Antidiabetic Pathway A This compound / Dihydrothis compound B Interaction with Cellular Targets (e.g., Tubulin, Kinases) A->B C Disruption of Mitosis / Cell Cycle Arrest B->C D Induction of Apoptosis C->D E Inhibition of Cancer Cell Proliferation D->E F This compound / Dihydrothis compound G Inhibition of α-Glucosidase / α-Amylase F->G J Inhibition of PTP-1B F->J H Delayed Carbohydrate Digestion G->H I Reduced Postprandial Hyperglycemia H->I K Enhanced Insulin Signaling J->K L Increased Glucose Uptake K->L

Caption: Potential mechanisms of action.

For anticancer activity, beyond microtubule effects, other mechanisms common to alkaloids, such as topoisomerase inhibition or modulation of key signaling pathways (e.g., NF-κB, PI3K/Akt), should be investigated.[12] For antidiabetic effects, exploring the impact on insulin secretion from pancreatic beta cells and the activation of AMPK, a central regulator of cellular energy metabolism, would be crucial next steps.

Conclusion: A Call for Further Research

This compound and dihydrothis compound, while present in small amounts in Catharanthus roseus, represent intriguing candidates for drug discovery. Their structural similarity, yet distinct conformational properties, make them an ideal pair for a comparative study to elucidate structure-activity relationships. Although direct experimental data is currently lacking, the known biological activities of related monomeric indole alkaloids provide a strong rationale for their investigation as potential anticancer and antidiabetic agents. The experimental workflows outlined in this guide offer a clear path for researchers to isolate these compounds, evaluate their bioactivities, and uncover their mechanisms of action. Such studies are essential to unlock the full therapeutic potential of the chemical diversity harbored within this remarkable medicinal plant.

References

  • Antidiabetic and antioxidant properties of alkaloids from Catharanthus roseus (L.) G. Don. (2013). PubMed. [Link]

  • Catharanthus Roseus: Phytochemistry, Pharmacological Activities, Traditional Uses and It's Most Potent Anticancer Activity. (n.d.).
  • Antidiabetic and Antioxidant Properties of Alkaloids from Catharanthus roseus (L.) G. Don. (n.d.). MDPI. [Link]

  • Alkaloids of catharanthus roseus and their hypoglycemic activity / Tiong Soon Hu
  • Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. (2015). PMC. [Link]

  • In Vitro Antidiabetic and Antioxidant Effects of Different Extracts of Catharanthus roseus and Its Indole Alkaloid, Vindoline. (n.d.). MDPI. [Link]

  • Anticancer Molecules from C
  • Pharmaceutical Importance of Catharanthus roseus in Cancer Management. (2025). IntechOpen.
  • Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. (n.d.). MDPI. [Link]

  • Exploring the Role of Catharanthus roseus in Anticancer Drug Biosynthesis. (2015).
  • Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt. (n.d.). PMC. [Link]

  • US4831133A - Extraction of alkaloids of Catharanthus roseus tissue. (n.d.).
  • A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (n.d.). MDPI. [Link]

  • Catharanthus roseus: Alkaloid Fraction Isolation and its Antibacterial Activity. (2023). International Journal of Zoological Investigations. [Link]

  • (PDF) Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode. (2025).
  • (PDF) Synergistic and cytotoxic action of indole alkaloids produced from elicited cell cultures of Catharanthus roseus. (2025).
  • Catharanthus roseus Aqueous Extract is Cytotoxic to Jurkat Leukaemic T-cells but Induces the Proliferation of Normal Peripheral Blood Mononuclear Cells. (n.d.). NIH. [Link]

  • (PDF) Catharanthus roseus: A Comprehensive Review of Its Phytochemicals, Therapeutic Potential, and Mechanisms of Action. (2025).
  • (16R)-Dihydrothis compound. (n.d.). PubChem. [Link]

Sources

Validating the Anticancer Mechanism of Sitsirikine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, natural products remain a vital source of novel chemotherapeutic agents. Sitsirikine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), has demonstrated promising anticancer properties. As with any potential therapeutic, rigorous validation of its mechanism of action is paramount for its progression in the drug development pipeline. This guide provides a comprehensive framework for researchers to meticulously validate the anticancer mechanism of this compound, comparing its performance with the well-established vinca alkaloid, Vinblastine. Our approach is grounded in scientific integrity, ensuring that each experimental step contributes to a self-validating system of evidence.

The Mechanistic Hypothesis: Targeting Microtubule Dynamics

Vinca alkaloids are renowned for their ability to disrupt microtubule function, a critical component of the cellular cytoskeleton involved in mitosis, intracellular transport, and cell shape maintenance.[1][2] The prevailing hypothesis for this compound's anticancer activity, given its structural class, is its interference with tubulin polymerization. This disruption is expected to trigger a cascade of cellular events, including:

  • Inhibition of Microtubule Formation: this compound is predicted to bind to β-tubulin subunits, preventing their polymerization into microtubules.[2]

  • Mitotic Arrest: The lack of functional mitotic spindles due to microtubule disruption will lead to cell cycle arrest, primarily at the G2/M phase.[3][4]

  • Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death.[5][6]

This guide will systematically test each facet of this hypothesis through a series of robust in vitro experiments.

Experimental Workflow for Mechanistic Validation

To ensure a logical and comprehensive validation process, we propose the following experimental workflow. This workflow is designed to build a chain of evidence, starting from broad cytotoxic effects and progressively narrowing down to the specific molecular interactions.

G cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Molecular Target Engagement cluster_2 Phase 3: Signaling Pathway Analysis A Cell Viability Assay (MTT/CCK-8) B Cell Cycle Analysis (Flow Cytometry) A->B Confirm cytotoxicity C Apoptosis Assay (Annexin V/PI Staining) B->C Identify cell cycle arrest F Western Blot Analysis (Apoptotic & Cell Cycle Markers) C->F Investigate apoptotic pathways D Tubulin Polymerization Assay E Immunofluorescence Microscopy D->E Confirm direct tubulin interaction E->F Correlate microtubule disruption with downstream signaling

Caption: Experimental workflow for validating the anticancer mechanism of this compound.

Comparative Analysis: this compound vs. Vinblastine

A direct comparison with a well-characterized drug is essential for contextualizing the potency and specificity of this compound. Vinblastine, another vinca alkaloid with a clinically established anti-tubulin mechanism, serves as an ideal comparator.[1][7] Paclitaxel, a taxane that stabilizes microtubules, could be used as a counterpoint to demonstrate a distinct mechanism of microtubule disruption.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and Vinblastine on a panel of cancer cell lines and to establish the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and Vinblastine (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Expected Outcome: A dose- and time-dependent decrease in cell viability for both this compound and Vinblastine. The IC50 values will provide a quantitative comparison of their cytotoxic potency.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound and Vinblastine on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with this compound and Vinblastine at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Expected Outcome: An accumulation of cells in the G2/M phase of the cell cycle for both this compound and Vinblastine treated cells, indicative of mitotic arrest.[8][9]

Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with this compound and Vinblastine at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest both the adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Expected Outcome: A significant increase in the percentage of apoptotic cells in the this compound and Vinblastine treated groups compared to the control.

Molecular Target Validation

The following experiments are designed to confirm the direct interaction of this compound with its putative molecular target, tubulin.

In Vitro Tubulin Polymerization Assay

Objective: To directly assess the effect of this compound on the polymerization of purified tubulin.

Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add this compound, Vinblastine (positive control for inhibition), Paclitaxel (positive control for promotion), and a vehicle control to respective wells.

  • Polymerization Induction: Incubate the plate at 37°C to induce tubulin polymerization.

  • Absorbance Monitoring: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Plot the absorbance against time to visualize the polymerization kinetics.

Expected Outcome: this compound and Vinblastine will inhibit the rate and extent of tubulin polymerization, while Paclitaxel will promote it.

Immunofluorescence Microscopy of Microtubule Network

Objective: To visualize the effect of this compound on the cellular microtubule network.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and Vinblastine at their IC50 concentrations for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Expected Outcome: Control cells will exhibit a well-organized, filamentous microtubule network. In contrast, this compound and Vinblastine-treated cells will show a disrupted and diffuse microtubule structure, along with condensed and fragmented nuclei characteristic of mitotic arrest and apoptosis.

Signaling Pathway Analysis

To connect the upstream event of microtubule disruption to the downstream outcome of apoptosis, we will analyze key signaling proteins.

Western Blot Analysis

Objective: To examine the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Protocol:

  • Protein Extraction: Treat cells with this compound and Vinblastine for 24 and 48 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Cyclin B1, CDK1, Bcl-2, Bax, cleaved Caspase-3, and PARP. Use an antibody against β-actin or GAPDH as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine relative protein expression levels.

Expected Outcome: Treatment with this compound and Vinblastine is expected to lead to:

  • Increased levels of Cyclin B1, indicating G2/M arrest.

  • A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

  • Increased levels of cleaved Caspase-3 and cleaved PARP, confirming the activation of the apoptotic cascade.[10]

Data Presentation and Interpretation

For clear and objective comparison, the quantitative data from the described experiments should be summarized in tables.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Vinblastine

Cell LineThis compound (48h)Vinblastine (48h)
HeLaExperimental ValueExperimental Value
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value

Table 2: Effect on Cell Cycle Distribution (%) after 24h Treatment

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle ControlValueValueValue
This compound (IC50)ValueValueValue
Vinblastine (IC50)ValueValueValue

Table 3: Induction of Apoptosis (%) after 48h Treatment

TreatmentEarly ApoptosisLate Apoptosis/Necrosis
Vehicle ControlValueValue
This compound (IC50)ValueValue
Vinblastine (IC50)ValueValue

Visualizing the Proposed Signaling Pathway

The collective evidence from these experiments will support the following signaling cascade for this compound-induced anticancer activity.

G This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Bcl2 Bcl-2 Family Modulation (Bax up, Bcl-2 down) CellCycleArrest->Bcl2 Apoptosis Apoptosis CaspaseCascade Caspase-3 Activation CaspaseCascade->Apoptosis Bcl2->CaspaseCascade

Sources

A Head-to-Head Comparison of Sitsirikine and Other Vinca Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the Vinca alkaloid Sitsirikine and its better-known counterparts, such as vincristine, vinblastine, and vinorelbine. While this compound remains a lesser-studied member of this important class of anti-cancer agents, this document synthesizes the available preclinical data and presents it in the context of the well-established pharmacological profiles of other Vinca alkaloids. By offering supporting experimental data and detailed methodologies, this guide aims to be a valuable resource for oncology and natural product researchers.

Introduction to Vinca Alkaloids: A Legacy of Microtubule-Targeting Therapy

Vinca alkaloids are a class of cytotoxic drugs originally derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] Their discovery and development represent a cornerstone in the history of cancer chemotherapy. For decades, compounds like vincristine and vinblastine have been integral components of treatment regimens for a variety of malignancies, including lymphomas, leukemias, and solid tumors.[2] The therapeutic efficacy of these agents stems from their ability to disrupt the dynamics of microtubules, essential components of the cellular cytoskeleton, thereby leading to cell cycle arrest and apoptosis.[1]

This guide will delve into a head-to-head comparison of the well-characterized Vinca alkaloids—vincristine, vinblastine, and vinorelbine—and the emerging data on this compound. While extensive research has elucidated the mechanisms and clinical utility of the former, this compound and its isomers are only beginning to be explored for their cytotoxic potential. This comparison will highlight both the established knowledge and the existing research gaps, providing a comprehensive overview for drug development professionals.

Mechanism of Action: The Microtubule Disruption Paradigm

The primary mechanism of action for clinically established Vinca alkaloids is the inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, most notably the formation of the mitotic spindle during cell division.

Vinca alkaloids bind to the β-tubulin subunit at a specific site, distinct from other microtubule-targeting agents like taxanes and colchicine. This binding inhibits the assembly of tubulin dimers into microtubules. At high concentrations, Vinca alkaloids can cause the depolymerization of existing microtubules. The net effect is a disruption of microtubule dynamics, leading to the arrest of cells in the metaphase of mitosis and the subsequent induction of apoptosis.

cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Binds to β-tubulin Cell Cycle Arrest (Metaphase) Cell Cycle Arrest (Metaphase) Mitotic Spindle->Cell Cycle Arrest (Metaphase) Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (Metaphase)->Apoptosis Induces

Mechanism of Action of Vinca Alkaloids.

While this mechanism is well-documented for vincristine, vinblastine, and vinorelbine, the precise mechanism of this compound is not yet fully elucidated. However, preliminary studies on a stereoisomer, 20-epi-sitsirikine , have demonstrated cytotoxic effects against several cancer cell lines, suggesting a potential role in inducing apoptosis. Further research is required to determine if this compound and its isomers share the canonical tubulin-binding and microtubule-disrupting properties of other Vinca alkaloids.

Comparative Efficacy: A Quantitative Analysis

The potency of Vinca alkaloids in inhibiting cell growth is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the available IC50 values for vincristine, vinblastine, and the isomer of this compound, highlighting the differential sensitivity of various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Vincristine and Vinblastine

Cell LineDrugExposure TimeIC50 (nM)Reference
Mouse Leukemia L1210VincristineContinuous4.4[2][3][4]
VinblastineContinuous4.0[2][3][4]
Vincristine4 hours100[3][4]
Vinblastine4 hours380[3][4]
Mouse Lymphoma S49VincristineContinuous5[2][3][4]
VinblastineContinuous3.5[2][3][4]
Mouse NeuroblastomaVincristineContinuous33[2][3][4]
VinblastineContinuous15[2][3][4]
HeLa (Human Cervical Cancer)VincristineContinuous1.4[2][3][4]
VinblastineContinuous2.6[2][3][4]
HL-60 (Human Leukemia)VincristineContinuous4.1[2][3][4]
VinblastineContinuous5.3[2][3][4]

Table 2: Cytotoxicity (IC50) of 20-epi-sitsirikine

Cell LineIC50 (µM)
MCF-7 (Human Breast Cancer)5.1
HepG2 (Human Liver Cancer)5.1
HeLa (Human Cervical Cancer)3.1

It is important to note that a direct comparison of the potency of 20-epi-sitsirikine with vincristine and vinblastine is challenging due to differences in experimental conditions and the limited data available for the former. The IC50 values for 20-epi-sitsirikine are in the micromolar range, whereas those for vincristine and vinblastine are in the nanomolar range, suggesting that 20-epi-sitsirikine may be less potent. However, further studies are necessary to confirm this and to evaluate the activity of this compound itself.

Side Effect Profile: A Focus on Neurotoxicity

A significant limiting factor in the clinical use of Vinca alkaloids is their dose-dependent toxicity, with neurotoxicity being the most common and severe adverse effect.[1] The neurotoxicity is believed to result from the disruption of microtubule function in neurons, leading to axonal degeneration.[1]

Table 3: Comparative Toxicity of Vinca Alkaloids

Vinca AlkaloidPrimary Dose-Limiting ToxicityNeurotoxicityMyelosuppression
Vincristine NeurotoxicitySevereMild
Vinblastine MyelosuppressionMild to ModerateSevere
Vinorelbine MyelosuppressionModerateModerate to Severe

Vincristine is the most neurotoxic of the clinically used Vinca alkaloids, often manifesting as peripheral neuropathy.[5] In contrast, vinblastine is more myelosuppressive (suppresses the production of blood cells in the bone marrow) and less neurotoxic.[5] Vinorelbine, a semi-synthetic derivative, has a toxicity profile that is intermediate between vincristine and vinblastine.[1] Animal models, including chickens, cats, and monkeys, have been used to assess and compare the neurotoxic potential of new Vinca compounds.[6] The toxicity profile of this compound has not yet been reported.

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison of this compound with other Vinca alkaloids, detailed protocols for key in vitro assays are provided below.

In Vitro Tubulin Polymerization Assay

This assay is fundamental for determining whether a compound directly interacts with and inhibits the polymerization of tubulin.

cluster_0 Experimental Workflow Prepare Reagents Prepare Reagents Prepare Tubulin Solution Prepare Tubulin Solution Prepare Reagents->Prepare Tubulin Solution Prepare Test Compounds Prepare Test Compounds Prepare Reagents->Prepare Test Compounds Initiate Polymerization Initiate Polymerization Prepare Tubulin Solution->Initiate Polymerization Prepare Test Compounds->Initiate Polymerization Monitor Absorbance Monitor Absorbance Initiate Polymerization->Monitor Absorbance Data Analysis Data Analysis Monitor Absorbance->Data Analysis

Workflow for In Vitro Tubulin Polymerization Assay.

Step-by-Step Methodology: [7][8][9]

  • Reagent Preparation:

    • Tubulin: Reconstitute lyophilized tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 2-4 mg/mL. Keep on ice.

    • GTP Stock Solution: Prepare a 10 mM GTP stock solution in general tubulin buffer.

    • Test Compounds: Prepare serial dilutions of this compound and other Vinca alkaloids in the appropriate solvent (e.g., DMSO), and then dilute further in general tubulin buffer. Ensure the final solvent concentration is consistent across all samples and does not exceed 1%.

    • Controls: Include a positive control (e.g., nocodazole or vincristine) and a negative control (vehicle solvent).

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the test compounds and controls.

    • On ice, prepare the tubulin polymerization reaction mixture by adding the GTP stock solution to the tubulin solution to a final concentration of 1 mM.

  • Initiation and Monitoring:

    • To initiate polymerization, add the tubulin/GTP mixture to each well of the 96-well plate.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of the test compounds.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.

cluster_0 Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition & Incubation MTT Addition & Incubation Compound Treatment->MTT Addition & Incubation Formazan Solubilization Formazan Solubilization MTT Addition & Incubation->Formazan Solubilization Measure Absorbance Measure Absorbance Formazan Solubilization->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology: [10][11][12][13]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and other Vinca alkaloids in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include untreated control wells and solvent control wells.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100-150 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and can confirm if a compound induces cell cycle arrest.

Step-by-Step Methodology: [14][15][16][17]

  • Cell Treatment and Harvesting:

    • Treat cells with the test compounds for a specified duration.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Fixation:

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The PI fluorescence intensity is proportional to the DNA content.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Discussion and Future Perspectives

The established Vinca alkaloids—vincristine, vinblastine, and vinorelbine—are potent anti-cancer agents with a well-defined mechanism of action centered on the disruption of microtubule dynamics.[1] Their clinical utility is, however, tempered by significant toxicities, most notably neurotoxicity and myelosuppression.[1] The subtle structural differences between these molecules lead to marked variations in their therapeutic and toxicity profiles, a classic example of the structure-activity relationship in pharmacology.

This compound represents an intriguing but largely unexplored member of the Vinca alkaloid family. The preliminary cytotoxic data for its isomer, 20-epi-sitsirikine, is promising, but substantial research is required to fully characterize its anti-cancer potential. Key areas for future investigation include:

  • Mechanism of Action: Does this compound inhibit tubulin polymerization in a manner similar to other Vinca alkaloids? In vitro tubulin polymerization assays are crucial to answer this question.

  • Direct Comparative Efficacy: Head-to-head cytotoxicity studies against a panel of cancer cell lines are needed to directly compare the potency of this compound with vincristine, vinblastine, and vinorelbine.

  • Toxicity Profile: In vivo studies in relevant animal models are necessary to determine the toxicity profile of this compound, with a particular focus on potential neurotoxicity and myelosuppression.[6]

  • Structure-Activity Relationship: Synthesis and evaluation of this compound analogs could provide valuable insights into the structural determinants of its activity and toxicity.

cluster_0 Comparative Summary Vincristine Vincristine High Neurotoxicity\nLow Myelosuppression High Neurotoxicity Low Myelosuppression Vincristine->High Neurotoxicity\nLow Myelosuppression Vinblastine Vinblastine Low Neurotoxicity\nHigh Myelosuppression Low Neurotoxicity High Myelosuppression Vinblastine->Low Neurotoxicity\nHigh Myelosuppression Vinorelbine Vinorelbine Intermediate Toxicity Intermediate Toxicity Vinorelbine->Intermediate Toxicity This compound This compound Cytotoxicity Demonstrated (isomer)\nMechanism & Toxicity Unknown Cytotoxicity Demonstrated (isomer) Mechanism & Toxicity Unknown This compound->Cytotoxicity Demonstrated (isomer)\nMechanism & Toxicity Unknown

Comparative Overview of Vinca Alkaloids.

References

  • Todd, G. C., Griffing, W. J., Gibson, W. R., & Morton, D. M. (1979). Animal models for the comparative assessment of neurotoxicity following repeated administration of vinca alkaloids. Cancer Treatment Reports, 63(1), 35–41. [Link]

  • Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Ferguson, P. J., Phillips, J. R., Selner, M., & Cass, C. E. (1984). Differential activity of vincristine and vinblastine against cultured cells. Cancer Research, 44(8), 3307–3312. [Link]

  • Goldschmidt, R. B., & Steward, O. (1989). Comparison of the neurotoxic effects of colchicine, the vinca alkaloids, and other microtubule poisons. Brain Research, 486(1), 133–140. [Link]

  • Ferguson, P. J., & Cass, C. E. (1984). Differential activity of Vincristine and Vinblastine against cultured cells. ResearchGate. Retrieved from [Link]

  • Moha, R., B, L., & T, A. (2017). Chemotherapy medication of Vincristine and Vinblastine. Journal of Cancer Research and Cellular Therapeutics. [Link]

  • Koulman, A., & Endler, A. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(18), e1933. [Link]

  • King, K. L., & Boder, G. B. (1979). Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells. Cancer Chemotherapy and Pharmacology, 2(4), 239–242. [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101298. [Link]

  • Rowinsky, E. (2003). The Vinca Alkaloids. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • van der Hoop, J., et al. (2019). A systematic summary and comparison of animal models for chemotherapy induced (peripheral) neuropathy (CIPN). PLoS One, 14(8), e0221789. [Link]

  • Rivera-Fillat, M. P., Pallarés-Trujillo, J., Domènech, C., & Grau-Oliete, M. R. (1991). Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine. British Journal of Cancer, 63(3), 353–357. [Link]

Sources

A Researcher's Guide to the Synergistic Potential of Sitsirikine and Vinca Alkaloids in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the synergistic effects observed when combining Sitsirikine, a representative vinca alkaloid, with other conventional chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, experimental data, and validated protocols to support the rational design of potent combination therapies in oncology.

Introduction: The Therapeutic Promise of this compound and Vinca Alkaloids

This compound belongs to the vinca alkaloid family, a class of potent antimitotic agents derived from the Madagascar periwinkle, Catharanthus roseus. This family includes clinically essential drugs such as vincristine and vinblastine.[1][2] These agents function primarily by interfering with microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis.[2][3] While highly effective as monotherapies for various hematological malignancies and solid tumors, their application can be limited by dose-dependent toxicities and the development of drug resistance.[3][4]

This has led to a strategic shift towards combination therapies. The core principle is to partner vinca alkaloids with other chemotherapeutics that have complementary mechanisms of action. A successful combination can achieve synergy, an effect where the therapeutic outcome is greater than the simple sum of the individual drugs' effects.[5][6] The primary goals of this approach are to enhance antitumor efficacy, reduce dosages to mitigate toxicity, and overcome or prevent the emergence of chemoresistance.[6][7]

The Molecular Mechanism: How this compound Disrupts Cancer Cell Division

The cytotoxic effects of this compound and its family members stem from their interaction with tubulin, the protein subunit of microtubules.[2][4]

  • Binding and Destabilization: Vinca alkaloids bind to the β-tubulin subunit at a specific site, distinct from other agents like taxanes or colchicine.[2]

  • Inhibition of Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules.[4][8]

  • Disruption of the Mitotic Spindle: The failure to form functional microtubules prevents the assembly of the mitotic spindle, a crucial apparatus for separating chromosomes during cell division.[2][4]

  • Metaphase Arrest and Apoptosis: Consequently, cancer cells are arrested in the M-phase (metaphase) of the cell cycle, which ultimately triggers programmed cell death (apoptosis).[2][3]

This targeted disruption of microtubule function makes this compound a powerful candidate for combination with drugs that target different cellular processes, such as DNA synthesis or repair.

Synergistic Combinations: Experimental Evidence and Mechanistic Rationale

The strategic pairing of this compound (represented by its well-studied analogues, vincristine and doxorubicin) with other agents has shown significant synergistic potential in preclinical models.

Combination with Doxorubicin (An Anthracycline Antibiotic)

Doxorubicin is a topoisomerase II inhibitor and DNA intercalating agent that blocks DNA replication and transcription, ultimately inducing DNA damage and cell death.[1][9] Combining it with a microtubule inhibitor like a vinca alkaloid creates a powerful multi-pronged attack on the cancer cell.

Experimental Data: Studies combining doxorubicin with vincristine have demonstrated a synergistic relationship in various cancer cell lines.[9][10] The combination leads to a significant reduction in the half-maximal inhibitory concentration (IC50) for both drugs compared to their use as single agents. The synergy is quantitatively confirmed using the Combination Index (CI) method, where a CI value less than 1 indicates a synergistic interaction.[11][12]

Cell LineDrugIC50 (Monotherapy)IC50 (Combination)Combination Index (CI)Interpretation
MCF-7 (Breast) Doxorubicin~25 µMSignificantly Lower< 1.0Synergy[13]
VincristineVariesSignificantly Lower< 1.0Synergy
A549 (Lung) DoxorubicinVariesSignificantly Lower< 1.0Synergy[14]
VincristineVariesSignificantly Lower< 1.0Synergy
Raji (Lymphoma) Doxorubicin~25.4 µMSignificantly Lower< 0.3Strong Synergy[13]
Vinca Alkaloid Analog~15.9 µMSignificantly Lower< 0.3Strong Synergy[13]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The table illustrates the principle of dose reduction in synergistic combinations.

Mechanistic Rationale for Synergy: The synergistic effect arises from the complementary actions of the two drugs. Vinca alkaloids arrest cells in the M-phase, a point where they are particularly vulnerable to DNA damage. Doxorubicin, by causing DNA breaks, capitalizes on this vulnerability, leading to enhanced apoptosis. Furthermore, some studies suggest that the combination can synergistically activate inflammatory pathways, such as the NLRP3 inflammasome, contributing to cell death.[10]

Visualizing the Synergistic Mechanism

The following diagram illustrates how this compound and Doxorubicin target different phases of the cell cycle to induce apoptosis synergistically.

G cluster_cell_cycle Cancer Cell Cycle cluster_drugs G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 Apoptosis Synergistic Apoptosis S->Apoptosis Enhanced DNA Damage Response M M Phase (Mitosis) G2->M M->G1 M->Apoptosis Mitotic Catastrophe Dox Doxorubicin (Topoisomerase II Inhibitor) Dox->S Induces DNA Damage Sit This compound (Vinca Alkaloid) Sit->M Disrupts Mitotic Spindle G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_result Phase 4: Interpretation A 1. Culture & Seed Cancer Cells in 96-well Plate B 2. Prepare Serial Dilutions of Drug A, Drug B, and Combo A->B C 3. Treat Cells with Drugs (Single & Combination) B->C D 4. Incubate for 48-72h C->D E 5. Perform MTT Assay & Read Absorbance D->E F 6. Calculate Cell Viability & Determine IC50 Values E->F G 7. Input Data into CompuSyn Software F->G H 8. Calculate Combination Index (CI) G->H I CI < 1 Synergy J CI = 1 Additive K CI > 1 Antagonism

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitsirikine
Reactant of Route 2
Sitsirikine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.